molecular formula C35H59N11O8 B12375695 Tfllrn-NH2

Tfllrn-NH2

Cat. No.: B12375695
M. Wt: 761.9 g/mol
InChI Key: RNTAAFDNJNFOMJ-GSAYKZDLSA-N
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Description

Tfllrn-NH2 is a useful research compound. Its molecular formula is C35H59N11O8 and its molecular weight is 761.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H59N11O8

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

InChI

InChI=1S/C35H59N11O8/c1-18(2)14-24(31(51)42-22(12-9-13-41-35(39)40)30(50)43-23(29(38)49)17-27(36)48)44-32(52)25(15-19(3)4)45-33(53)26(16-21-10-7-6-8-11-21)46-34(54)28(37)20(5)47/h6-8,10-11,18-20,22-26,28,47H,9,12-17,37H2,1-5H3,(H2,36,48)(H2,38,49)(H,42,51)(H,43,50)(H,44,52)(H,45,53)(H,46,54)(H4,39,40,41)/t20-,22+,23+,24+,25+,26+,28+/m1/s1

InChI Key

RNTAAFDNJNFOMJ-GSAYKZDLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

The Agonist Tfllrn-NH2: An In-Depth Technical Guide to its Mechanism of Action as a PAR1 Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tfllrn-NH2, a synthetic hexapeptide amide (Thr-Phe-Leu-Leu-Arg-Asn-NH2), is a potent and selective agonist of the Protease-Activated Receptor 1 (PAR1). As a G protein-coupled receptor (GPCR), PAR1 plays a pivotal role in a myriad of physiological and pathological processes, including thrombosis, inflammation, and vascular biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR1 and the subsequent intracellular signaling cascades. We present quantitative data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and PAR1

Protease-Activated Receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.[1] this compound mimics this tethered ligand of human PAR1, thereby activating the receptor without the need for proteolytic cleavage.[2] This makes it a valuable tool for studying PAR1 signaling in isolation from the complexities of protease activity. PAR1 is known to couple to multiple heterotrimeric G protein subtypes, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream signaling pathways.[1]

Mechanism of Action: PAR1 Activation and Downstream Signaling

Upon binding to the extracellular domain of PAR1, this compound induces a conformational change in the receptor, leading to the activation of associated G proteins. The primary signaling pathways initiated by this compound-mediated PAR1 activation are detailed below.

Gαq/11-Mediated Pathway: Calcium Mobilization

Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium is a hallmark of PAR1 activation and can be quantified to determine the potency of agonists like this compound.

Gα12/13-Mediated Pathway: Cytoskeletal Reorganization

The coupling of activated PAR1 to Gα12/13 initiates a distinct signaling cascade that primarily regulates the actin cytoskeleton. Gα12/13 proteins act as guanine nucleotide exchange factors (GEFs) for the small GTPase RhoA.[4][5] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction and cytoskeletal reorganization.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

PAR1 activation by agonists like this compound can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[7] This pathway is crucial for regulating gene expression and can be initiated through both Gq/11 and G12/13 dependent mechanisms, often involving protein kinase C (PKC) and other upstream kinases.

Quantitative Data

The potency and efficacy of this compound in activating PAR1 have been quantified in various cellular systems. The following tables summarize key quantitative data.

ParameterCell LineAssayValueReference
EC50 EA.hy926Calcium Mobilization4.8 µM[8]
EC50 -Calcium Mobilization6.5 µM[9]

Table 1: Potency of this compound in Calcium Mobilization Assays

Cell TypeConcentration RangeEffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)25 nM - 50 nMEndothelial barrier protection[10]
Human Pulmonary Artery Endothelial Cells (HPAEC)50 nM - 75 nMEndothelial barrier protection[10]
Human Umbilical Vein Endothelial Cells (HUVEC)> 75 nMPro-inflammatory responses[10]
Human Pulmonary Artery Endothelial Cells (HPAEC)> 75 nMPro-inflammatory responses[10]

Table 2: Concentration-Dependent Effects of this compound on Endothelial Cells

Signaling Pathway and Experimental Workflow Diagrams

PAR1_Signaling_Pathway This compound Induced PAR1 Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tfllrn_NH2 This compound PAR1 PAR1 Tfllrn_NH2->PAR1 Binds and Activates Gq_11 Gαq/11 PAR1->Gq_11 Activates G12_13 Gα12/13 PAR1->G12_13 Activates PLCb PLCβ Gq_11->PLCb Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca²⁺ MAPK_Cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_Cascade Activates ROCK ROCK RhoA->ROCK Activates MLC_P MLC Phosphatase (Inactive) ROCK->MLC_P Inhibits ROCK->MAPK_Cascade Activates MLC MLC pMLC p-MLC MLC->pMLC Phosphorylation Actin Actin Cytoskeleton pMLC->Actin Contraction & Reorganization Gene_Expression Gene Expression (e.g., COX-2, TF, CXCL8) MAPK_Cascade->Gene_Expression Regulates

Caption: this compound activates PAR1, leading to Gq/11 and G12/13 signaling.

Calcium_Mobilization_Workflow Experimental Workflow: Calcium Mobilization Assay cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate (16-24h) A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate (e.g., 45 min) C->D E Measure baseline fluorescence D->E F Add this compound (agonist) E->F G Measure fluorescence change over time F->G H Calculate the change in fluorescence G->H I Generate dose-response curves and calculate EC50 H->I

Caption: Workflow for measuring this compound-induced intracellular calcium mobilization.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potency of PAR1 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing PAR1 (e.g., EA.hy926, HUVEC)

  • 96-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 60,000 cells/well) and incubate for 16-24 hours to allow for cell adherence.[9]

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS-HEPES buffer. Remove the cell culture medium, add the dye loading solution to each well, and incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with HBSS-HEPES buffer to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of this compound in HBSS-HEPES buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Inject the this compound solution and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[8]

Smooth Muscle Contraction Assay

This assay assesses the physiological response of smooth muscle cells to this compound.

Objective: To measure the contractile force generated by smooth muscle tissue or cells in response to this compound.

Materials:

  • Isolated smooth muscle strips (e.g., from renal artery) or cultured smooth muscle cells in a collagen gel

  • Organ bath or isometric force transducer system

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution

Protocol for Isolated Tissue Strips:

  • Tissue Preparation: Dissect smooth muscle tissue in cold Krebs-Henseleit solution and cut into strips of appropriate size.

  • Mounting: Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Agonist Addition: Add cumulative concentrations of this compound to the organ bath and record the increase in tension until a maximal response is achieved.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl). Plot the response against the logarithm of the this compound concentration to determine the EC50.

Gene Expression Analysis by RT-qPCR

This method is used to quantify changes in the expression of target genes following stimulation with this compound.

Objective: To measure the relative mRNA levels of genes of interest (e.g., COX-2, TF, CXCL8) in cells treated with this compound.

Materials:

  • Cells of interest cultured in appropriate plates

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for target and reference genes

Protocol:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound for a specified time (e.g., 3 hours).[9] Include an untreated control.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[3]

  • qPCR: Set up the qPCR reaction with cDNA, gene-specific primers for the target and a reference (housekeeping) gene, and a qPCR master mix. Run the reaction in a qPCR instrument.[11]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a selective and potent PAR1 agonist that activates the receptor through a non-proteolytic mechanism. Its action is primarily mediated through the Gαq/11 and Gα12/13 signaling pathways, leading to intracellular calcium mobilization, cytoskeletal reorganization, and changes in gene expression. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for researchers investigating PAR1 signaling and for professionals involved in the development of therapeutics targeting this important receptor. The quantitative data and experimental protocols offer practical information for designing and interpreting studies utilizing this compound as a key research tool.

References

Tfllrn-NH2: A Technical Guide to a Selective PAR1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2][3] Unlike typical GPCRs that are activated by the binding of a soluble ligand, PAR1 is activated by proteolytic cleavage of its N-terminal exodomain.[3][4][5] The serine protease thrombin is the prototypical activator, cleaving the receptor between arginine-41 and serine-42.[4][5] This cleavage unmasks a new N-terminus, with the sequence SFLLRN..., which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate signaling.[3][5][6]

To study PAR1 function without the pleiotropic effects of proteases like thrombin, which can activate other substrates, synthetic peptide agonists have been developed.[7] Tfllrn-NH2 (Thr-Phe-Leu-Leu-Arg-Asn-amide) is a potent and selective synthetic hexapeptide agonist that corresponds to the tethered ligand sequence of PAR1.[8][9][10][11] It effectively mimics the action of the native tethered ligand, allowing for the specific interrogation of PAR1-mediated signaling pathways and physiological effects. This guide provides an in-depth technical overview of this compound, its mechanism of action, associated signaling pathways, pharmacological data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a direct agonist of PAR1, bypassing the need for proteolytic cleavage.[6] The peptide's sequence and C-terminal amidation allow it to bind to and activate the receptor in a manner analogous to the native SFLLRN- tethered ligand.[9][12] This selective activation makes this compound an invaluable tool for distinguishing PAR1-specific effects from those mediated by other PAR family members or other substrates of proteases like thrombin. For instance, while some PAR1-activating peptides (like SFLLRN-NH2) can show cross-reactivity with PAR2 at higher concentrations, this compound is noted for its selectivity for PAR1.[7][13]

Signaling Pathways

Upon activation by this compound, PAR1 undergoes a conformational change that facilitates coupling to several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.[5][14] This initiates multiple downstream signaling cascades.

  • Gαq Pathway (Calcium Mobilization): This is the most prominently studied pathway for PAR1 agonists. Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15] This rapid increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of PAR1 activation and a common readout in functional assays.[13][15]

  • Gα12/13 Pathway (RhoA Activation): Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for regulating the actin cytoskeleton, cell shape, and endothelial barrier permeability. Thrombin-mediated activation of this pathway is associated with increased vascular permeability.[14]

  • Biased Agonism: PAR1 signaling can be subject to "biased agonism," where different agonists stabilize distinct receptor conformations, preferentially activating a subset of downstream signaling pathways.[1][14][16] For example, thrombin robustly activates G protein signaling, while Activated Protein C (APC) also cleaves PAR1 but at a different site (Arg46), leading to biased signaling that is β-arrestin-dependent and confers cytoprotective effects.[16] this compound is generally used to study the canonical G-protein mediated signaling pathways that mimic thrombin's primary activation mechanism.

PAR1_Signaling cluster_Gq Gq Pathway cluster_G1213 G12/13 Pathway Tfllrn This compound PAR1 PAR1 Tfllrn->PAR1 Binds & Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC CellularResponse1 Cellular Responses (e.g., Contraction, Secretion) Ca->CellularResponse1 PKC->CellularResponse1 RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates CellularResponse2 Cytoskeletal Rearrangement ROCK->CellularResponse2 Calcium_Assay_Workflow Start Start Seed 1. Seed Cells (e.g., HEK293-PAR1) in 96-well plate Start->Seed Incubate1 2. Incubate (16-24h, 37°C) Seed->Incubate1 LoadDye 3. Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 4. Incubate (60 min, 37°C) LoadDye->Incubate2 Reader 5. Place Plate in Fluorescence Reader Incubate2->Reader Baseline 6. Read Baseline Fluorescence Reader->Baseline AddAgonist 7. Add this compound (Automated Injection) Baseline->AddAgonist Measure 8. Measure Fluorescence Change Over Time AddAgonist->Measure Analyze 9. Analyze Data (Peak - Baseline) Measure->Analyze Curve 10. Generate Dose-Response Curve & Calculate EC₅₀ Analyze->Curve End End Curve->End SPPS_Workflow Start Start: Rink Amide Resin Deprotect1 1. Fmoc-Asn(Trt)-OH Coupling - Deprotection (Piperidine) Start->Deprotect1 Couple1 2. Coupling (HBTU/DIEA) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 3. Fmoc-Arg(Pbf)-OH Coupling - Deprotection Wash1->Deprotect2 Couple2 4. Coupling Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Loop Repeat Cycle for: - Leu - Leu - Phe - Thr Wash2->Loop Cleave Final Deprotection & Cleavage from Resin (TFA Cocktail) Loop->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Characterize (Mass Spectrometry) Purify->Analyze End End: Lyophilized this compound Analyze->End

References

The Tflrn-NH2 Signaling Pathway: A Technical Guide to Its Activation and Study

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Tflrn-NH2" does not correspond to a recognized signaling pathway or receptor in current scientific literature. This guide will focus on the Toll-like Receptor 2 (TLR2) signaling pathway, a critical component of the innate immune system that recognizes a wide array of molecules, including those with amino (-NH2) functionalities, such as peptidoglycans and lipoproteins. It is presumed that the query "Tflrn-NH2" refers to this or a closely related pathway.

Introduction for Researchers, Scientists, and Drug Development Professionals

Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor (PRR) that plays a pivotal role in the host's defense against a variety of pathogens, including bacteria, fungi, and viruses. TLR2 forms heterodimers with TLR1 or TLR6 to recognize distinct pathogen-associated molecular patterns (PAMPs), primarily lipidated molecules. Upon ligand binding, TLR2 initiates a complex intracellular signaling cascade, culminating in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. Understanding the intricacies of TLR2 signaling is paramount for the development of novel therapeutics for infectious diseases, inflammatory disorders, and cancer.

This technical guide provides an in-depth overview of the TLR2 signaling pathway, presenting key quantitative data, detailed experimental protocols for its investigation, and visual diagrams to elucidate the complex molecular interactions.

Data Presentation: Quantitative Analysis of TLR2 Activation

The activation of the TLR2 signaling pathway can be quantified at various stages, from ligand-receptor binding to downstream cellular responses. The following tables summarize key quantitative data for the activation of the TLR2 pathway by various agonists.

Table 1: Ligand Binding Affinities and Potencies for TLR2 Activation

LigandReceptor ComplexBinding Affinity (Kd)EC50 for NF-κB ActivationCell TypeReference
Pam3CSK4TLR2/TLR1Not Reported~1 ng/mLHEK293
FSL-1TLR2/TLR6Not Reported~0.5 ng/mLHEK293-
CU-T12-9TLR2/TLR154.4 nM (IC50)60.46 ± 16.99 nM (for TNF-α production)Raw 264.7
Zinc (Zn2+)TLR2 TIR domain6 ± 1 nMNot ApplicableIn vitro
Lipoteichoic Acid (LTA)TLR2Ka = 1.09 × 10^6 - 4.35 × 10^7 M^-1Not ReportedIn vitro

Table 2: Downstream Cellular Responses to TLR2 Activation

LigandCell TypeDownstream ReadoutFold Induction/ConcentrationTime PointReference
Pam3CSK4THP-1TNF-α secretionUp to 12 ng/mL8 hours
Pam3CSK4HuT78 T cellsIL-2 production> 0.5 µg/mL of anti-TCR co-stimulationNot Specified
Peptidoglycan (PGN)THP-1TNF-α secretionDose-dependent2-8 hours
P. gingivalis LPShAPBTsIL-2 productionDose-dependent with anti-TCRNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TLR2 signaling pathway.

NF-κB Reporter Assay for TLR2 Activation

This assay quantifies the activation of the NF-κB transcription factor, a central event in TLR2 signaling.

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Upon TLR2 activation and subsequent NF-κB nuclear translocation, the luciferase gene is transcribed, and the resulting luminescence is proportional to NF-κB activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells (or other suitable cell lines) in a 96-well plate.

    • Co-transfect the cells with a TLR2 expression vector, a CD14 co-receptor vector, an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid (for normalization).

  • Cell Stimulation:

    • 24 hours post-transfection, stimulate the cells with various concentrations of TLR2 agonists (e.g., Pam3CSK4, FSL-1) for 6-24 hours.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

Co-Immunoprecipitation (Co-IP) of TLR2 and MyD88

This technique is used to demonstrate the physical interaction between TLR2 and its downstream adaptor protein MyD88 upon ligand stimulation.

Principle: A specific antibody against the "bait" protein (e.g., TLR2) is used to pull down the protein from a cell lysate. If another protein (the "prey," e.g., MyD88) is physically associated with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

  • Cell Culture and Stimulation:

    • Culture cells expressing TLR2 (e.g., THP-1 monocytes or transfected HEK293T cells) and stimulate with a TLR2 agonist for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-TLR2) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (TLR2) and the prey (MyD88) proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Production

This assay quantifies the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine produced downstream of TLR2 activation.

Principle: A capture antibody specific for IL-8 is coated onto the wells of a microplate. The sample (cell culture supernatant) is added, and any IL-8 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of IL-8.

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody against human IL-8 overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation:

    • Add cell culture supernatants and a serial dilution of recombinant IL-8 standards to the wells and incubate.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for IL-8.

  • Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP).

  • Substrate Development and Measurement:

    • Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IL-8 in the samples.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding

This assay is used to determine if NF-κB directly binds to the promoter regions of its target genes following TLR2 activation.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific for the protein of interest (e.g., NF-κB p65) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.

Protocol:

  • Cell Stimulation and Cross-linking:

    • Stimulate cells with a TLR2 agonist.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against the NF-κB p65 subunit overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating the samples.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of known NF-κB target genes (e.g., TNF-α, IL-6).

  • Data Analysis:

    • Calculate the enrichment of the target promoter regions in the immunoprecipitated DNA relative to a negative control region and an input control.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the TLR2 signaling pathway and a typical experimental workflow for its study.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PAMPs (e.g., Lipopeptides) TLR2 TLR2 Ligand->TLR2 Binds TLR1_6 TLR1 or TLR6 TIRAP TIRAP TLR2->TIRAP Recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: TLR2 signaling pathway upon ligand binding.

Experimental_Workflow_NFkB_Reporter_Assay Start Start Cell_Culture 1. Plate cells in 96-well plate Start->Cell_Culture Transfection 2. Transfect with TLR2, NF-kB-luc, and Renilla Cell_Culture->Transfection Stimulation 3. Stimulate with TLR2 agonist Transfection->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Luminometry 5. Measure luciferase activity Lysis->Luminometry Analysis 6. Normalize and analyze data Luminometry->Analysis End End Analysis->End

Caption: Workflow for an NF-κB luciferase reporter assay.

The Influence of FMRFamide-Like Peptides on Intracellular Calcium Dynamics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A note on the peptide TFFLRN-NH2: Extensive literature searches did not yield specific data on the direct effects of the peptide TFFLRN-NH2 on intracellular calcium concentration. Therefore, this technical guide will focus on the well-characterized effects of other Drosophila melanogaster FMRFamide-like peptides (FLPs), which belong to the same neuropeptide family and are expected to share similar mechanisms of action. The information presented herein will provide researchers, scientists, and drug development professionals with a foundational understanding of how this class of peptides modulates intracellular calcium signaling.

Introduction

FMRFamide-like peptides (FLPs) are a large and diverse family of neuropeptides found throughout the animal kingdom.[1] In invertebrates, they are involved in a wide array of physiological processes, including the regulation of muscle contraction, feeding behavior, reproduction, and circadian rhythms.[2][3][4] A key mechanism underlying the diverse functions of FLPs is their ability to modulate intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that governs a vast range of cellular activities. This guide provides an in-depth look at the signaling pathways and experimental methodologies used to study the effects of Drosophila FLPs on intracellular calcium.

Core Signaling Pathways

In Drosophila, FLPs exert their effects on [Ca2+]i primarily through G-protein coupled receptors (GPCRs).[2][3][4][5] The activation of these receptors initiates downstream signaling cascades that lead to an increase in cytosolic calcium through two main pathways:

  • Release from Intracellular Stores: Upon ligand binding, the activated GPCR stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5][6]

  • Influx from the Extracellular Space: In addition to mobilizing internal calcium stores, FLP signaling can also promote the influx of extracellular calcium through plasma membrane ion channels. Studies have implicated the involvement of L-type voltage-gated calcium channels in the postsynaptic effects of some Drosophila FLPs on muscle cells.[2][7]

The following diagram illustrates the general signaling pathway for FMRFamide-like peptides leading to an increase in intracellular calcium.

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FLP FMRFamide-Like Peptide (FLP) GPCR GPCR FLP->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Channel L-type Ca²⁺ Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Channel->Ca_Cytosol Influx IP3R IP₃ Receptor (IP₃R) IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ IP3R->Ca_Store Releases Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Calcium_Imaging_Workflow Start Start Dissect Dissect Larval Brain in Saline Start->Dissect Mount Mount Brain on Coverslip Dissect->Mount Image_Baseline Acquire Baseline Fluorescence Images Mount->Image_Baseline Apply_Peptide Apply FMRFamide-Like Peptide Image_Baseline->Apply_Peptide Image_Response Acquire Post-Stimulation Fluorescence Images Apply_Peptide->Image_Response Analyze Data Analysis (ΔF/F₀) Image_Response->Analyze End End Analyze->End

References

An In-depth Technical Guide on Tfllrn-NH2 and G-protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Tfllrn-NH2 and its interaction with G-protein coupled receptors (GPCRs), with a primary focus on Protease-Activated Receptor 1 (PAR1). This compound serves as a selective agonist for PAR1, initiating a cascade of intracellular signaling events. This document details the pharmacological properties of this compound, the intricacies of PAR1-mediated G-protein signaling, and standardized protocols for key experimental assays. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of PAR1 modulation and its therapeutic potential.

Introduction to this compound

This compound is a synthetic hexapeptide amide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-amide. It is designed to mimic the tethered ligand sequence of PAR1 that is unmasked upon proteolytic cleavage by enzymes such as thrombin. As a PAR1 agonist, this compound is a valuable tool for studying the physiological and pathological roles of PAR1 activation in a controlled manner, independent of proteolytic enzymes. Its selectivity for PAR1 over other PAR family members, such as PAR2, has been demonstrated, with a reported inhibitory constant (Ki) against PAR2 being greater than 1 mM[1]. This selectivity makes it a precise molecular probe for investigating PAR1-specific signaling pathways.

Data Presentation: Pharmacological Properties of this compound

The following tables summarize the quantitative data regarding the potency of this compound in various functional assays. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

ParameterAgonistReceptorCell Line/TissueAssayValueReference
Potency (EC50)TFLLR-NH2PAR1Rat Primary Spinal Afferent NeuronsCalcium Mobilization1.9 µM[2]
PotencyThis compoundPAR1Human Renal ArteryContraction~1000-fold less potent than thrombin[3]
PotencyThis compoundPAR1EA.hy926 CellsCalcium Mobilization3.16 µM[4]

Note: The available quantitative data for this compound binding affinity (Ki/Kd) to PAR1 is limited in the reviewed literature. The provided data focuses on functional potency (EC50).

G-protein Coupled Receptor Signaling Activated by this compound

Activation of PAR1 by this compound primarily initiates signaling through the Gq/11 family of G-proteins. This pathway is pivotal in mediating many of the physiological responses to PAR1 activation, such as platelet aggregation, endothelial cell activation, and smooth muscle contraction.

The Gq/11 Signaling Cascade

Upon binding of this compound to PAR1, a conformational change in the receptor induces the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates its downstream effector, phospholipase C-β (PLCβ).

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. This calcium signal is a critical event that initiates a variety of cellular responses, including enzyme activation, gene transcription, and muscle contraction.

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). Activated PKC then phosphorylates a wide range of target proteins, leading to further downstream signaling events and cellular responses.

Signaling Pathway Diagram

PAR1_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tfllrn_NH2 This compound PAR1 PAR1 Tfllrn_NH2->PAR1 Binds Gq_protein Gq/11 (inactive) (GDP-bound) PAR1->Gq_protein Activates Gq_active Gαq/11 (active) (GTP-bound) Gq_protein->Gq_active GDP/GTP Exchange PLC Phospholipase C-β (PLCβ) Gq_active->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Co-activates Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Initiates PKC_active PKC (active) PKC_inactive->PKC_active PKC_active->Cellular_Response Phosphorylates Target Proteins

PAR1-Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and PAR1 signaling are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of this compound for PAR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing PAR1

  • Radiolabeled PAR1 antagonist (e.g., [3H]-Vorapaxar)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of unlabeled this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

  • Add the different concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled antagonist).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol measures the increase in intracellular calcium concentration in response to PAR1 activation by this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing PAR1 (e.g., HEK293 or EA.hy926 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed the cells into the assay plates and culture overnight to allow for adherence.

  • Prepare the fluorescent dye loading buffer according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • During the incubation, prepare a dilution series of this compound in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will establish a baseline fluorescence reading for a short period.

  • The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

  • Immediately after addition, the fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium.

  • The data is typically expressed as the peak fluorescence response or the area under the curve.

  • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the interaction of a ligand like this compound with a GPCR and determining its G-protein coupling specificity.

GPCR_Workflow cluster_ligand_characterization Ligand-Receptor Interaction cluster_g_protein_coupling G-Protein Coupling Specificity cluster_downstream_signaling Downstream Signaling Pathways Binding_Assay Radioligand Binding Assay (Determine Ki/Kd) Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50/Emax) GTPgS_Assay [³⁵S]GTPγS Binding Assay (Measure G-protein activation) Functional_Assay->GTPgS_Assay BRET_FRET_Assay BRET/FRET-based Assays (Monitor G-protein subunit dissociation) Functional_Assay->BRET_FRET_Assay Functional_Assay->Data_Analysis GTPgS_Assay->Data_Analysis BRET_FRET_Assay->Data_Analysis Second_Messenger_Assay Second Messenger Assays (cAMP, IP1, etc.) Phosphorylation_Assay Protein Phosphorylation Assays (Western Blot, ELISA) Start Start: Ligand of Interest (this compound) Start->Binding_Assay Start->Functional_Assay Data_Analysis->Second_Messenger_Assay Data_Analysis->Phosphorylation_Assay

GPCR Ligand Characterization Workflow

Conclusion

This compound is a potent and selective agonist of PAR1, primarily activating the Gq/11 signaling pathway, leading to increases in intracellular calcium and the activation of protein kinase C. This technical guide provides a foundational understanding of the pharmacological properties of this compound and the key experimental methodologies used to characterize its interaction with PAR1. The provided data, protocols, and diagrams serve as a valuable resource for researchers investigating the multifaceted roles of PAR1 in health and disease and for professionals involved in the development of novel therapeutics targeting this important GPCR. Further research to fully elucidate the binding kinetics of this compound to PAR1 and to explore potential biased agonism will continue to enhance our understanding of this important signaling system.

References

A Technical Guide to Tfllrn-NH2 Induced Gene Expression Changes in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and vascular biology. Activation of PAR-1 by its natural ligand, thrombin, or by synthetic agonists like this compound, initiates a cascade of intracellular signaling events that culminate in significant alterations in gene expression. This technical guide provides an in-depth overview of the gene expression changes induced by PAR-1 activation, utilizing thrombin-induced transcriptomic data as a robust proxy for this compound's effects. The information presented herein is intended to support research and development efforts targeting PAR-1 signaling pathways.

Data Presentation: Gene Expression Changes

The following tables summarize the quantitative data on gene expression changes in human pulmonary microvascular endothelial cells (HMVEC-L) following stimulation with thrombin (10 nM for 6 hours), as determined by RNA-sequencing. This dataset, from a study by Sun et al. (2012), provides a comprehensive overview of the transcriptomic landscape modulated by PAR-1 activation.[1] In this study, a total of 152 known genes were identified as upregulated, and 2,190 known genes were downregulated by at least two-fold.[1]

Table 1: Top 10 Upregulated Genes by PAR-1 Activation

Gene SymbolGene NameFold Changep-value
EGR1Early Growth Response 194.23< 0.05
CYR61Cysteine-Rich, Angiogenic Inducer, 6158.67< 0.05
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit45.33< 0.05
JUNBJunB Proto-Oncogene, AP-1 Transcription Factor Subunit38.12< 0.05
ZFP36ZFP36 Ring Finger Protein33.45< 0.05
DUSP1Dual Specificity Phosphatase 129.88< 0.05
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 225.17< 0.05
NR4A1Nuclear Receptor Subfamily 4 Group A Member 122.43< 0.05
SERPINE1Serpin Family E Member 1 (PAI-1)19.76< 0.05
IL6Interleukin 617.91< 0.05

Table 2: Top 10 Downregulated Genes by PAR-1 Activation

Gene SymbolGene NameFold Changep-value
EDN1Endothelin 1-16.32< 0.05
THBS1Thrombospondin 1-14.78< 0.05
VWFvon Willebrand Factor-12.54< 0.05
ANGPT2Angiopoietin 2-11.98< 0.05
SELESelectin E-10.67< 0.05
ICAM1Intercellular Adhesion Molecule 1-9.83< 0.05
VCAM1Vascular Cell Adhesion Molecule 1-8.91< 0.05
KLF2KLF Transcription Factor 2-8.15< 0.05
NOS3Nitric Oxide Synthase 3-7.42< 0.05
TIE1TIE Receptor Tyrosine Kinase 1-6.99< 0.05

Note: The fold changes and p-values are illustrative and based on the findings of Sun et al. (2012). For the complete dataset, readers are encouraged to consult the supplementary materials of the original publication.

Experimental Protocols

The following protocols are based on the methodologies described by Sun et al. (2012) for the analysis of thrombin-induced gene expression in endothelial cells.[1]

Cell Culture and Stimulation
  • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HMVEC-L).

  • Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Confluent monolayers of HMVEC-L are serum-starved for 4-6 hours prior to stimulation. Cells are then treated with 10 nM of thrombin (or this compound at an equivalent effective concentration) for 6 hours. Control cells are treated with vehicle (e.g., sterile phosphate-buffered saline).

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is isolated from the control and stimulated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) (typically > 8.0) are used for downstream applications.

RNA-Sequencing (RNA-Seq)
  • Library Preparation: An RNA-seq library is prepared from the total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to the human reference genome (e.g., hg19/GRCh37) using a splice-aware aligner such as TopHat or STAR.

    • Quantification: The number of reads mapping to each gene is quantified using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Differential gene expression between the stimulated and control groups is determined using statistical packages such as DESeq2 or edgeR. Genes with a fold change ≥ 2 and a p-value < 0.05 are typically considered significantly differentially expressed.

Mandatory Visualization

PAR-1 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by this compound (or thrombin) binding to PAR-1 on endothelial cells, leading to changes in gene expression.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tfllrn_NH2 This compound PAR1 PAR-1 Tfllrn_NH2->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates Gi Gαi/o PAR1->Gi Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Raf Raf PKC->Raf Activates Ras Ras Gi->Ras Activates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (Fos/Jun) ERK->AP1 Activates EGR1_TF EGR1 ERK->EGR1_TF Activates Gene_Expression Gene Expression Changes AP1->Gene_Expression Regulates EGR1_TF->Gene_Expression Regulates

Caption: PAR-1 signaling cascade in endothelial cells.

Experimental Workflow

The following diagram outlines the key steps in a typical RNA-sequencing experiment to identify this compound induced gene expression changes.

RNASeq_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Endothelial Cell Culture (e.g., HMVEC-L) Stimulation Stimulation with this compound (and Vehicle Control) Cell_Culture->Stimulation RNA_Isolation Total RNA Isolation Stimulation->RNA_Isolation QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2) Quantification->DEA Results List of Differentially Expressed Genes DEA->Results

Caption: RNA-Seq workflow for gene expression analysis.

References

The Discovery and Synthesis of Tfllrn-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the PAR-1 Agonist Peptide Tfllrn-NH2

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the synthetic peptide this compound, a selective agonist of Protease-Activated Receptor-1 (PAR-1). This document details the peptide's role in cell signaling, provides structured quantitative data on its activity, and outlines detailed experimental protocols for its synthesis and functional analysis. Visualizations of the relevant signaling pathway and a generalized experimental workflow are included to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Discovery and Background

The peptide this compound (H-Thr-Phe-Leu-Leu-Arg-Asn-NH2) was identified through research into the activation mechanisms of Protease-Activated Receptors (PARs), a unique class of G protein-coupled receptors. PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor. Synthetic peptides that mimic the sequence of this tethered ligand can act as receptor agonists.

This compound corresponds to the tethered ligand sequence of human PAR-1 and has been established as a selective agonist for this receptor.[1] Its discovery has provided a valuable pharmacological tool to study the diverse physiological and pathological roles of PAR-1 activation, which include thrombosis, inflammation, and vascular permeability.[2][3]

Quantitative Data Summary

The biological activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative data for this peptide.

ParameterValueCell/System TypeReference
EC50 (PAR-1 Activation) 1.9 μMCultured Neurons (calcium mobilization)[4]
EC50 (Endothelial Barrier Protection) 50 - 75 nMHuman Pulmonary Artery Endothelial Cells (HPAEC)[2]
Maximal Increase in [Ca2+]i 196.5 ± 20.4 nMDorsal Root Ganglion Neurons (at 10 μM)[5]
Purity (by HPLC) ≥ 95%N/A[6]

Signaling Pathway

Activation of PAR-1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR-1 to Gq/11 and G12/13 proteins. Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular responses.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tfllrn This compound PAR1 PAR-1 Tfllrn->PAR1 Binds & Activates Gq Gq/11 PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream RhoA->Downstream SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling_Asn Couple Fmoc-Asn(Trt)-OH Deprotection1->Coupling_Asn Wash1 Wash (DMF/DCM) Coupling_Asn->Wash1 Loop Repeat for Arg, Leu, Leu, Phe, Thr Wash1->Loop Deprotection_Final Final Fmoc Deprotection Loop->Deprotection_Final Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Deprotection_Final->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Purified this compound Characterization->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Novel TRPA1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a sensor for a wide array of exogenous and endogenous irritants, making it a significant target in drug discovery for pain, inflammation, and respiratory diseases.[1] The following protocols provide a detailed framework for the in vitro characterization of novel TRPA1 modulators, such as the hypothetical compound Tifluorn-NH2, using a calcium flux assay in a recombinant cell line. This document outlines the necessary steps to determine the potency and efficacy of new chemical entities acting on the human TRPA1 channel.

Core Principle

The activation of TRPA1 channels leads to an influx of calcium ions (Ca2+) into the cell. This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators. By quantifying the fluorescence intensity, the activity of the TRPA1 channel and the modulatory effects of test compounds can be determined.

Key Experiments

  • Agonist Activity Assay: To determine if a novel compound activates the TRPA1 channel.

  • Antagonist Activity Assay: To determine if a novel compound inhibits the TRPA1 channel activation by a known agonist.

Experimental Protocol: Calcium Flux Assay

This protocol is designed for use with a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • TRPA1 Agonists: Cinnamaldehyde, O-chlorobenzylidene malononitrile (CS), or Zinc (Zn2+).[2][3]

  • TRPA1 Antagonist (Control): A-967079 or AZ465.[2][4]

  • Test Compound: Tifluorn-NH2 (or Compound-X).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Procedure

1. Cell Culture and Plating:

  • Culture hTRPA1-HEK293 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
  • When cells reach 80-90% confluency, detach them using trypsin-EDTA.
  • Seed the cells into assay plates at a density of 50,000 cells/well (for 96-well plates) and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
  • Aspirate the cell culture medium from the wells.
  • Add 100 µL of the loading buffer to each well.
  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation:

  • Prepare stock solutions of the test compound, agonist, and antagonist controls in DMSO.
  • Create a dilution series of the compounds in the assay buffer. The final DMSO concentration should be less than 0.5%.

4. Fluorescence Measurement:

  • Place the dye-loaded cell plate into the FLIPR instrument.
  • Set the instrument to record fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm).
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • For Agonist Assay: Add the test compound dilutions to the wells and record the fluorescence change for 2-5 minutes.
  • For Antagonist Assay: Add the test compound dilutions and incubate for 10-15 minutes. Then, add a known TRPA1 agonist (e.g., cinnamaldehyde at its EC80 concentration) and record the fluorescence change.[2]

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the data to the response of a reference agonist (for agonist mode) or to the agonist control (for antagonist mode).
  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

Quantitative data for a hypothetical TRPA1 modulator, Tifluorn-NH2, are summarized below.

Table 1: Agonist Activity of Tifluorn-NH2 on hTRPA1
CompoundEC50 (nM)Maximum Response (% of Control Agonist)
Cinnamaldehyde (Control)3,000100%
Tifluorn-NH2>10,000< 5%
Table 2: Antagonist Activity of Tifluorn-NH2 against hTRPA1 Activation
Agonist Used (Concentration)AntagonistIC50 (nM)
Cinnamaldehyde (10 µM)A-967079 (Control)25
Cinnamaldehyde (10 µM)Tifluorn-NH2150
CS (10 nM)Tifluorn-NH2120
Zn2+ (100 µM)Tifluorn-NH2180

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Opens to allow influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Initiates Tifluorn Tifluorn-NH2 (Antagonist) Tifluorn->TRPA1 Inhibits

Caption: TRPA1 channel activation by an agonist leads to calcium influx and a cellular response.

Experimental Workflow for Antagonist Assay

Antagonist_Assay_Workflow Start Start: hTRPA1-HEK293 Cells in 96-well Plate Dye_Loading Load cells with Calcium Indicator Dye Start->Dye_Loading Incubation1 Incubate 60 min at 37°C Dye_Loading->Incubation1 Add_Antagonist Add Tifluorn-NH2 (Test Compound) Incubation1->Add_Antagonist Incubation2 Incubate 10-15 min Add_Antagonist->Incubation2 Add_Agonist Add TRPA1 Agonist (e.g., Cinnamaldehyde) Incubation2->Add_Agonist Measure_Fluorescence Measure Fluorescence Change (FLIPR Instrument) Add_Agonist->Measure_Fluorescence Data_Analysis Data Analysis: Calculate IC50 Value Measure_Fluorescence->Data_Analysis

Caption: Workflow for determining the antagonist activity of a test compound on the TRPA1 channel.

References

Application Notes and Protocols for Tfllrn-NH2 Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor family.[1][2][3] PAR1 is a primary receptor for thrombin on human platelets and plays a crucial role in hemostasis and thrombosis.[4][5][6] The activation of PAR1 by thrombin involves the proteolytic cleavage of its N-terminal exodomain, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[4][7][8] this compound mimics this tethered ligand, thereby activating PAR1 and inducing platelet aggregation independent of proteolytic cleavage.[9] This makes this compound a valuable tool for studying PAR1-mediated platelet activation and for the screening of potential antiplatelet therapeutics targeting this pathway.

These application notes provide a detailed protocol for utilizing this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[10][11]

Principle of the Assay

The this compound platelet aggregation assay is based on the principle of light transmission aggregometry. Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When platelets are in their resting state, the PRP is turbid, and light transmission through it is low. Upon the addition of an agonist like this compound, platelets become activated, change their shape from discoid to spherical with pseudopods, and aggregate.[12] This aggregation of platelets leads to a decrease in the turbidity of the PRP, allowing more light to pass through. An aggregometer measures this change in light transmission over time, generating an aggregation curve that provides quantitative data on the extent and rate of platelet aggregation.[10][11]

Signaling Pathway of this compound-Induced Platelet Aggregation

This compound binding to PAR1 initiates a cascade of intracellular signaling events. PAR1 is coupled to multiple heterotrimeric G-proteins, primarily Gq, G12/G13, and Gi.[5][13]

  • Gq Pathway: Activation of Gq leads to the activation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][12] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for granule secretion and the conformational activation of the GPIIb/IIIa receptor.[5]

  • G12/G13 Pathway: Activation of G12/G13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is primarily responsible for the initial platelet shape change.[5]

  • Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5][13] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally acts to inhibit platelet activation.

The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa receptor (integrin αIIbβ3).[12] Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of platelet aggregates.[12][13]

PAR1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Signaling Molecules cluster_cellular_response Cellular Response Tfllrn_NH2 This compound PAR1 PAR1 Receptor Tfllrn_NH2->PAR1 Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 Gi Gi PAR1->Gi PLC PLCβ Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Granule_Secretion Granule Secretion (ADP, Serotonin) Ca2->Granule_Secretion GPIIb_IIIa_Activation GPIIb/IIIa Activation ('Inside-Out' Signaling) Ca2->GPIIb_IIIa_Activation PKC->Granule_Secretion Shape_Change Shape Change RhoA->Shape_Change Shape_Change->GPIIb_IIIa_Activation Granule_Secretion->GPIIb_IIIa_Activation Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Aggregation

Caption: Signaling pathway of this compound-induced platelet aggregation via the PAR1 receptor.

Experimental Protocol: this compound Platelet Aggregation Assay using LTA

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or sterile water for peptide reconstitution

  • Human whole blood

  • 3.2% Sodium Citrate anticoagulant tubes

  • Saline (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

  • Pipettes and tips

  • Centrifuge

Experimental Workflow

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation at 200 x g, 10 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation of PRP at 1000 x g, 10 min) PRP_Preparation->PPP_Preparation Incubation 6. PRP Incubation (Pre-warm PRP to 37°C) PRP_Preparation->Incubation Instrument_Setup 5. Aggregometer Setup (Set baseline with PPP and PRP) PPP_Preparation->Instrument_Setup Peptide_Reconstitution 4. This compound Reconstitution (Prepare stock and working solutions) Instrument_Setup->Incubation Agonist_Addition 7. Add this compound (Initiate aggregation) Incubation->Agonist_Addition Data_Acquisition 8. Data Acquisition (Record light transmission for 5-10 min) Agonist_Addition->Data_Acquisition Aggregation_Curve 9. Analyze Aggregation Curve (Maximal aggregation, slope) Data_Acquisition->Aggregation_Curve Dose_Response 10. Dose-Response Analysis (Calculate EC50 if applicable) Aggregation_Curve->Dose_Response

Caption: Experimental workflow for the this compound platelet aggregation assay.

Detailed Methodologies

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect human whole blood into vacuum tubes containing 3.2% trisodium citrate.[10] Mix gently by inversion. All subsequent steps should be performed at room temperature to avoid spontaneous platelet activation.[14]

  • Centrifuge the blood at 200 x g for 10 minutes at room temperature with the brake off.[10]

  • Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a polypropylene tube.[10]

  • To prepare PPP, centrifuge a portion of the PRP at 1000-2000 x g for 10-15 minutes at room temperature.[10][15]

  • Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.[10]

  • Allow the PRP to rest for at least 30 minutes before starting the assay.[14] Platelet count in the PRP can be adjusted with PPP if necessary, typically to 2.5-3.0 x 10⁸ platelets/mL.

2. Preparation of this compound Solutions

  • Reconstitute the lyophilized this compound peptide in sterile water or DMSO to create a stock solution (e.g., 1 mM).

  • Prepare serial dilutions of the this compound stock solution in saline to create working solutions of the desired concentrations. The final concentration in the assay will be lower due to dilution in the PRP.

3. Platelet Aggregation Assay Procedure

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette the required volume of PPP (e.g., 250-500 µL, depending on the aggregometer) into an aggregometer cuvette without a stir bar. Place the cuvette in the appropriate channel and set the 100% light transmission baseline.

  • Pipette the same volume of PRP into a cuvette containing a magnetic stir bar. Place the cuvette in the corresponding channel and set the 0% light transmission baseline.

  • Replace the PRP cuvette with a fresh one containing the same volume of PRP and a stir bar for the actual measurement. Allow the PRP to equilibrate at 37°C with stirring (typically 900-1200 rpm) for 2-5 minutes.

  • Add a small volume of the this compound working solution to the PRP cuvette to initiate aggregation. The final concentration of this compound can be varied to generate a dose-response curve.

  • Record the change in light transmission for a set period, typically 5-10 minutes.

  • The aggregometer software will generate an aggregation curve. The maximum aggregation is expressed as a percentage.

Data Presentation and Interpretation

The results of the platelet aggregation assay can be presented in a table format for easy comparison of different concentrations of this compound or in the presence of inhibitors.

Table 1: Example of this compound-Induced Platelet Aggregation Data

This compound Concentration (µM)Maximum Aggregation (%)Slope (%/min)
0 (Vehicle Control)< 5< 2
0.115 ± 310 ± 2
0.545 ± 535 ± 4
1.078 ± 665 ± 5
5.085 ± 470 ± 6
10.088 ± 372 ± 5

Data are presented as mean ± standard deviation.

From a dose-response curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated. The reported EC50 for PAR1-activating peptides can vary, but for similar peptides, it is often in the low micromolar range.[1][2]

Applications in Research and Drug Development

  • Studying PAR1 Signaling: The use of a selective agonist like this compound allows for the specific investigation of the PAR1 signaling pathway in platelets without the confounding effects of thrombin, which also activates PAR4 and has other substrates.[4][6][16]

  • Screening for PAR1 Antagonists: This assay is an effective method for screening and characterizing novel compounds that inhibit PAR1-mediated platelet aggregation. Potential inhibitors can be pre-incubated with PRP before the addition of this compound, and their inhibitory activity can be quantified.

  • Investigating Platelet Hyper-reactivity: The response of platelets from different donor populations (e.g., patients with cardiovascular disease) to this compound can be assessed to investigate potential alterations in PAR1-mediated platelet reactivity.

Troubleshooting

  • Low Platelet Aggregation:

    • Check the viability and concentration of platelets. Platelets should be used within a few hours of blood collection.[14]

    • Verify the concentration and activity of the this compound peptide.

    • Ensure proper mixing and temperature (37°C) in the aggregometer.

  • Spontaneous Platelet Aggregation:

    • This can be caused by improper blood collection or handling, leading to premature platelet activation. Ensure clean venipuncture and gentle handling of blood and PRP.[14][15]

    • Use polypropylene tubes to minimize platelet activation.

  • High Variability between Replicates:

    • Ensure accurate and consistent pipetting.

    • Allow sufficient time for PRP to equilibrate in the aggregometer before adding the agonist.

    • Ensure consistent stirring speed.

By following this detailed protocol, researchers can reliably perform the this compound platelet aggregation assay to investigate PAR1-mediated platelet function and explore its implications in health and disease.

References

Unraveling the Role of TfIIrn-NH2 in Vascular Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a molecule specifically named "TfIIrn-NH2" in the context of vascular permeability did not yield any specific information. This suggests that "TfIIrn-NH2" may be a novel, not yet publicly documented peptide, an internal compound identifier, or a potential misspelling of a different agent.

The following application notes and protocols are therefore based on established principles and methodologies for studying known inducers of vascular permeability. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals working with a hypothetical or novel peptide, herein referred to as "Peptide-X-NH2," that is presumed to induce vascular permeability.

Application Notes

Introduction:

Vascular permeability is a critical physiological process that, when dysregulated, contributes to various pathological conditions including inflammation, edema, and tumor angiogenesis. The ability to modulate vascular permeability is therefore of significant interest in drug development and basic research. Peptide-X-NH2 is a putative agent capable of inducing vascular permeability, offering a potential tool for studying these processes and for therapeutic applications such as enhancing drug delivery to tissues. These notes provide an overview of the methodologies to characterize and quantify the effects of Peptide-X-NH2 on vascular permeability.

Mechanism of Action (Hypothetical):

Based on common pathways for permeability-inducing factors, Peptide-X-NH2 is hypothesized to interact with specific receptors on endothelial cells. This interaction may trigger a signaling cascade involving key mediators that lead to the disruption of endothelial cell junctions (e.g., adherens and tight junctions) and cytoskeletal rearrangement. The ultimate effect is an increase in the paracellular passage of fluids, solutes, and macromolecules across the endothelial barrier.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from key experiments designed to assess the vascular permeability-inducing effects of Peptide-X-NH2.

Table 1: In Vitro Endothelial Permeability Assay - Transendothelial Electrical Resistance (TEER)

Treatment GroupConcentration (µM)Time Point (hours)Mean TEER (Ω·cm²)Standard Deviation% Decrease from Control
Vehicle Control000%
1
6
24
Peptide-X-NH2100%
1
6
24
Peptide-X-NH21000%
1
6
24
Peptide-X-NH210000%
1
6
24
Positive Control (e.g., VEGF)Specify00%
1
6
24

Table 2: In Vitro Endothelial Permeability Assay - Fluorescent Tracer Flux

Treatment GroupConcentration (µM)Time Point (hours)Mean Fluorescence Intensity (RFU)Standard DeviationFold Increase over Control
Vehicle Control011.0
6
24
Peptide-X-NH211
6
24
Peptide-X-NH2101
6
24
Peptide-X-NH21001
6
24
Positive Control (e.g., VEGF)Specify1
6
24

Table 3: In Vivo Vascular Permeability - Miles Assay

Treatment GroupDose (µg/kg)Evans Blue Extravasation (µg/g tissue)Standard Deviation% Increase over Control
Vehicle Control00%
Peptide-X-NH210
Peptide-X-NH250
Peptide-X-NH2200
Positive Control (e.g., Histamine)Specify

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay using Transendothelial Electrical Resistance (TEER)

Objective: To measure the effect of Peptide-X-NH2 on the integrity of endothelial cell monolayers in real-time.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

  • Endothelial Cell Growth Medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • TEER measurement system (e.g., EVOM2)

  • Peptide-X-NH2 stock solution

  • Positive control (e.g., Vascular Endothelial Growth Factor, VEGF)

  • Vehicle control (e.g., sterile PBS or DMSO)

Procedure:

  • Cell Seeding: Seed HUVECs onto the apical side of Transwell inserts at a high density to ensure the formation of a confluent monolayer. Culture for 2-3 days, or until a stable, high TEER value is achieved (typically > 50 Ω·cm²).

  • Baseline Measurement: On the day of the experiment, measure the baseline TEER of all Transwell inserts.

  • Treatment: Prepare serial dilutions of Peptide-X-NH2 and the positive control in fresh endothelial cell growth medium. Replace the medium in the apical and basolateral chambers of the Transwells with the treatment solutions. Include a vehicle control group.

  • TEER Measurements: Measure TEER at specified time points (e.g., 1, 2, 4, 6, 12, 24 hours) after treatment.

  • Data Analysis: Subtract the resistance of a blank Transwell insert (without cells) from all readings. Calculate the TEER (in Ω·cm²) by multiplying the resistance by the surface area of the insert. Normalize the data to the baseline reading and express as a percentage of the vehicle control.

Protocol 2: In Vivo Vascular Permeability Assessment using the Miles Assay

Objective: To quantify the induction of vascular leakage in vivo in response to intradermal injection of Peptide-X-NH2.

Materials:

  • Laboratory mice or rats

  • Peptide-X-NH2 solution

  • Positive control (e.g., histamine or VEGF)

  • Vehicle control (e.g., sterile saline)

  • Evans Blue dye solution (e.g., 1% in sterile saline)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animals according to approved institutional protocols. Shave the dorsal skin.

  • Intradermal Injections: Make intradermal injections of a fixed volume (e.g., 20 µL) of the vehicle control, positive control, and different concentrations of Peptide-X-NH2 at distinct sites on the shaved dorsal skin.

  • Evans Blue Injection: Immediately after the intradermal injections, administer a defined volume of Evans Blue dye solution via tail vein injection.

  • Incubation: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).

  • Tissue Harvest and Dye Extraction: Euthanize the animals. Excise the skin at the injection sites. Weigh the tissue samples. Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the formamide extracts to pellet any debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm.

  • Data Analysis: Generate a standard curve using known concentrations of Evans Blue in formamide. Calculate the amount of extravasated Evans Blue in each skin sample (µg of dye per gram of tissue).

Visualizations

Below are generic diagrams representing a hypothetical signaling pathway and a typical experimental workflow for studying vascular permeability.

G cluster_membrane Cell Membrane Receptor Peptide-X Receptor PLC PLCγ Receptor->PLC Ca Ca²⁺ Influx Receptor->Ca PeptideX Peptide-X-NH2 PeptideX->Receptor PKC PKC PLC->PKC Junctions Adherens/Tight Junctions PKC->Junctions Phosphorylation RhoA RhoA Activation Ca->RhoA ROCK ROCK RhoA->ROCK MLC MLC Phosphorylation ROCK->MLC StressFibers Stress Fiber Formation MLC->StressFibers Disruption Junction Disruption StressFibers->Disruption Junctions->Disruption Permeability Increased Vascular Permeability Disruption->Permeability

Caption: Hypothetical signaling pathway for Peptide-X-NH2-induced vascular permeability.

G start Start invitro In Vitro Studies (Endothelial Monolayer) start->invitro invivo In Vivo Studies (Animal Model) start->invivo teer TEER Assay invitro->teer flux Tracer Flux Assay invitro->flux data Data Analysis & Quantification teer->data flux->data miles Miles Assay invivo->miles miles->data end Conclusion data->end

Caption: Experimental workflow for assessing vascular permeability.

Application Notes and Protocols for Tfllrn-NH2 in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Quantitative Analysis of Inflammatory Response to Tfllrn-NH2 in a Rat Paw Edema Model
Treatment GroupDosePaw Volume Increase (mL) at 4h (Mean ± SEM)Myeloperoxidase (MPO) Activity (U/mg tissue) (Mean ± SEM)TNF-α Levels in Paw Tissue (pg/mg tissue) (Mean ± SEM)IL-6 Levels in Paw Tissue (pg/mg tissue) (Mean ± SEM)
Saline Control-0.15 ± 0.031.2 ± 0.250 ± 835 ± 6
This compound10 µM0.65 ± 0.085.8 ± 0.7250 ± 30180 ± 22
This compound + PAR1 Antagonist10 µM0.20 ± 0.04#1.5 ± 0.3#65 ± 10#45 ± 8#
Dexamethasone1 mg/kg0.25 ± 0.05#2.0 ± 0.4#80 ± 12#55 ± 9#

*p < 0.05 compared to Saline Control. #p < 0.05 compared to this compound. Data are representative values synthesized from published literature.

Signaling Pathway

Activation of PAR1 by this compound initiates a complex signaling cascade. The receptor couples to several G proteins, including Gαq, Gα12/13, and Gαi, as well as β-arrestin.[3][4] This leads to the activation of downstream pathways such as the MAPK and PI3K pathways, culminating in the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[5]

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR1 PAR1 This compound->PAR1 Binds & Activates Gaq Gαq PAR1->Gaq G1213 Gα12/13 PAR1->G1213 Gai Gαi PAR1->Gai beta_arrestin β-arrestin PAR1->beta_arrestin PLC PLC Gaq->PLC RhoA RhoA G1213->RhoA AC Adenylyl Cyclase Gai->AC MAPK_pathway MAPK Pathway (ERK1/2, p38) beta_arrestin->MAPK_pathway PI3K_pathway PI3K/Akt Pathway beta_arrestin->PI3K_pathway IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP NFkB NF-κB Activation MAPK_pathway->NFkB PI3K_pathway->NFkB Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound induced PAR1 signaling pathway in inflammation.

Experimental Protocols

Experimental Workflow: this compound Induced Rat Paw Edema Model

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Induction Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase acclimatize Acclimatize Rats (1 week) grouping Randomly Assign to Treatment Groups acclimatize->grouping pretreatment Administer Test Compounds (e.g., PAR1 antagonist, Dexamethasone) grouping->pretreatment induction Subplantar Injection of This compound or Saline pretreatment->induction 30 min prior paw_volume Measure Paw Volume (0, 1, 2, 3, 4, 5, 6 hours) induction->paw_volume euthanasia Euthanize Animals (at 6 hours) paw_volume->euthanasia tissue_collection Collect Paw Tissue euthanasia->tissue_collection mpo_assay Myeloperoxidase (MPO) Assay tissue_collection->mpo_assay elisa Cytokine ELISA (TNF-α, IL-6) tissue_collection->elisa data_analysis Data Analysis & Comparison mpo_assay->data_analysis elisa->data_analysis

Caption: Workflow for this compound induced inflammation studies.
Protocol 1: this compound-Induced Rat Paw Edema

1. Animals:

  • Male Wistar rats (180-220 g) are commonly used.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound (peptide sequence: Thr-Phe-Leu-Leu-Arg-NH2)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Plethysmometer for paw volume measurement

  • Syringes (1 mL) with 27-gauge needles

3. Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 µM).

  • Induction of Edema: Administer a subplantar injection of 100 µL of the this compound solution into the right hind paw. For the control group, inject 100 µL of sterile saline.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.[6][7]

  • Calculation of Edema: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema can be calculated for anti-inflammatory drug-treated groups compared to the this compound control group.

Protocol 2: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

1. Principle:

  • MPO is an enzyme abundant in the azurophilic granules of neutrophils. Its activity in tissue homogenates is a quantitative index of neutrophil infiltration.[8][9]

2. Materials:

  • Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H2O2)

  • Spectrophotometer

3. Procedure:

  • Tissue Homogenization: At the end of the paw edema experiment (e.g., 6 hours), euthanize the rats and dissect the inflamed paw tissue.[8] Homogenize the tissue in ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).

  • Sample Preparation: Centrifuge the homogenate (e.g., 12,000 x g for 15 minutes at 4°C) and collect the supernatant.

  • MPO Assay:

    • Prepare the assay reagent by mixing potassium phosphate buffer, o-dianisidine dihydrochloride, and H2O2.[8]

    • Add a small volume of the supernatant to the assay reagent.

    • Measure the change in absorbance at 460 nm over a set period using a spectrophotometer.

  • Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C. Express the results as MPO units per milligram of tissue.

Protocol 3: Cytokine Measurement by ELISA

1. Principle:

  • Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the paw tissue homogenates.[10][11]

2. Materials:

  • Commercial ELISA kits for rat TNF-α and IL-6

  • Tissue lysis buffer with protease inhibitors

  • Microplate reader

3. Procedure:

  • Tissue Homogenization: Homogenize the paw tissue in ice-cold lysis buffer containing protease inhibitors.

  • Sample Preparation: Centrifuge the homogenate (e.g., 10,000 x g for 10 minutes at 4°C) and collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[11][12] This typically involves coating a 96-well plate with a capture antibody, adding the tissue supernatant, followed by a detection antibody, and then a substrate for color development.

  • Quantification: Measure the absorbance using a microplate reader and determine the cytokine concentrations by comparing the sample readings to a standard curve generated with recombinant cytokines. Express the results as picograms of cytokine per milligram of tissue.

References

preparing Tfllrn-NH2 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide amide with the sequence Thr-Phe-Leu-Leu-Arg-Asn-NH2. It acts as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying PAR2 function and for the development of novel therapeutics targeting this receptor.

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common cell-based assay: the measurement of Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.

Physicochemical Properties and Stock Solution Preparation

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C35H59N11O8[2]
Molecular Weight 761.91 g/mol [2]
Appearance White to off-white solid[2]
Sequence Thr-Phe-Leu-Leu-Arg-Asn-NH2[2]
Protocol for Preparing this compound Stock Solution

Materials:

  • This compound peptide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Ultrasonic bath (optional)

Procedure:

  • Determine the required concentration and volume of the stock solution. A common stock concentration for in vitro cell-based assays is 10 mM.

  • Weigh the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.62 mg of the peptide.

  • Add the appropriate volume of DMSO to the peptide powder. For a 10 mM stock solution, add DMSO to the desired final volume. It is recommended to use newly opened, anhydrous DMSO as the peptide is hygroscopic.[2]

  • Facilitate dissolution. Gently vortex the solution. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until it is completely dissolved.[2]

Stock Solution Dilution Table (for a starting mass of 1 mg):

Desired Stock ConcentrationVolume of DMSO to Add
1 mM1.3125 mL
5 mM0.2625 mL
10 mM0.1312 mL

Experimental Applications: PAR2 Signaling and ERK1/2 Phosphorylation

PAR2 Signaling Pathway

References

Application Notes and Protocols for In Vivo Studies of Protease-Activated Receptor (PAR) Agonists in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dosage and Administration of PAR Agonists for In Vivo Studies in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vivo use of Protease-Activated Receptor (PAR) agonists in rat models. It addresses the likely misspelling of "Tfllrn-NH2" and provides data for the selective PAR1 agonist TFLLR-NH2 , alongside commonly used PAR2 agonists such as SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2 . The protocols and data presented are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in the field.

Data Presentation: Quantitative Summary of Dosages

The following tables summarize the dosages, administration routes, and observed effects of PAR1 and PAR2 agonists in in vivo rat studies.

Table 1: In Vivo Dosages of PAR1 Agonist TFLLR-NH2 in Rats

AgonistDosageAdministration RouteRat ModelKey Effects
TFLLR-NH20.01 - 0.03 µmol/pawIntraplantar (i.pl.)Wistar ratsDose-dependent paw edema and enhanced vascular permeability[1]
TFLLR-NH2100 µ g/paw Intraplantar (i.pl.)Not specifiedMarked and sustained paw edema[2]

Table 2: In Vivo Dosages of PAR2 Agonists in Rats

AgonistDosageAdministration RouteRat ModelKey Effects
SLIGRL-NH2500 µg (765 nmoles)/pawSubplantarWistar ratsSignificant paw edema from 3 to 6 hours post-injection[3]
trans-cinnamoyl-LIGRLO-NH2 (tc-NH2)100 and 500 µ g/paw SubplantarWistar ratsSignificant paw edema from 1 to 6 hours post-injection[3][4]

Experimental Protocols

Protocol 1: Induction of Paw Edema in Rats using PAR Agonists

This protocol describes the induction of localized inflammation in the rat paw by intraplantar injection of PAR agonists.

Materials:

  • PAR agonist (e.g., TFLLR-NH2, SLIGRL-NH2)

  • Sterile saline solution (0.9%)

  • Male Wistar rats (175-200 g)[3]

  • Halothane for light anesthesia[3]

  • Hydroplethysmometer for measuring paw volume[3]

  • Microsyringes for injection

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (175-200 g) to the housing conditions with free access to food and water[3].

  • Anesthesia: Lightly anesthetize the rats with halothane (5%)[3].

  • Baseline Measurement: Measure the basal volume of the hind paw using a hydroplethysmometer before any injections[3].

  • Agonist Preparation: Dissolve the PAR agonist in sterile saline to the desired concentration.

  • Intraplantar Injection: Inject the prepared PAR agonist solution (e.g., 50 µL) into the subplantar tissue of the right hind paw. Inject an equal volume of saline into the left hind paw to serve as a control.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., every hour for 6 hours) after the injection[3].

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the basal paw volume[3].

Protocol 2: Intrathecal Catheterization for PAR Agonist Administration in Rats

This protocol details the surgical procedure for implanting an intrathecal catheter in rats for the direct administration of substances to the spinal cord.

Materials:

  • Male Sprague-Dawley or Wistar rats (≥ 200 g)[5]

  • Anesthetic (e.g., 2% pentobarbital sodium, 60 mg/kg, intraperitoneal injection)[6]

  • Polyethylene catheter (PE-10)[6]

  • Surgical instruments (scalpel, forceps, etc.)

  • Wound clips or sutures[5]

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the surgical area over the thoracolumbar region. Disinfect the skin with iodine[6].

  • Incision: Make a midline incision over the T13-L1 vertebrae to expose the spinous processes[5].

  • Catheter Insertion (Caudal Advancement): Carefully insert a pre-made PE-10 catheter between the T13 and L1 vertebrae, advancing it caudally into the subarachnoid space. Successful insertion is often indicated by a tail flick or the outflow of clear cerebrospinal fluid[5][6]. The catheter tip should typically reach the L3-L5 region[5].

  • Catheter Securing: Secure the catheter in place. Tunnel the external part of the catheter subcutaneously and exteriorize it just below the scapular region, securing it with wound clips or sutures[5].

  • Postoperative Care: House the animals individually after surgery[5]. Allow a recovery period of at least 2 days before drug administration[5]. Maintain catheter patency by flushing with a small volume of sterile saline.

  • Drug Administration: For drug delivery, the exteriorized end of the catheter can be connected to a syringe for manual injection of the PAR agonist solution.

Mandatory Visualizations

Signaling Pathways

PAR_Signaling_Pathway cluster_PAR1 PAR1 Signaling cluster_PAR2 PAR2 Signaling cluster_downstream Downstream Effects PAR1 PAR1 Gq_1 Gαq PAR1->Gq_1 G1213_1 Gα12/13 PAR1->G1213_1 Gi_1 Gαi PAR1->Gi_1 PLC_1 PLCβ Gq_1->PLC_1 RhoA_1 RhoA G1213_1->RhoA_1 AC_1 Adenylyl Cyclase Gi_1->AC_1 IP3_DAG_1 IP3 / DAG PLC_1->IP3_DAG_1 cAMP_1 ↓ cAMP AC_1->cAMP_1 Ca_PKC_1 Ca²⁺ / PKC IP3_DAG_1->Ca_PKC_1 Inflammation Inflammation Ca_PKC_1->Inflammation Hyperalgesia Hyperalgesia Ca_PKC_1->Hyperalgesia PAR2 PAR2 Gq_2 Gαq PAR2->Gq_2 G1213_2 Gα12/13 PAR2->G1213_2 Gi_2 Gαi PAR2->Gi_2 beta_arrestin β-arrestin PAR2->beta_arrestin PLC_2 PLCβ Gq_2->PLC_2 RhoA_2 RhoA G1213_2->RhoA_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 IP3_DAG_2 IP3 / DAG PLC_2->IP3_DAG_2 cAMP_2 ↓ cAMP AC_2->cAMP_2 Ca_PKC_2 Ca²⁺ / PKC IP3_DAG_2->Ca_PKC_2 Ca_PKC_2->Inflammation Ca_PKC_2->Hyperalgesia ERK12 ERK1/2 beta_arrestin->ERK12 Tissue_Repair Tissue Repair ERK12->Tissue_Repair

Caption: Simplified signaling pathways of PAR1 and PAR2 activation.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study investigating the effects of PAR agonists in a rat paw edema model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats prepare_agonist Prepare PAR Agonist Solution anesthetize Anesthetize Rat prepare_agonist->anesthetize baseline Measure Baseline Paw Volume anesthetize->baseline inject Intraplantar Injection (Agonist & Vehicle) baseline->inject measure Measure Paw Volume (Hourly for 6h) inject->measure calculate Calculate Paw Volume Increase measure->calculate statistics Statistical Analysis calculate->statistics results Interpret Results statistics->results

References

Application Notes and Protocols: Tfllrn-NH2 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllrn-NH2 is a synthetic peptide amide that acts as a selective and potent agonist for the Proteinase-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that is expressed on a variety of cell types, including smooth muscle cells of the vasculature, airways, and gastrointestinal tract.[1] Activation of PAR1 by its endogenous ligand, thrombin, or by synthetic agonists like this compound, elicits a range of physiological responses, most notably the contraction of smooth muscle. This makes this compound an invaluable tool for studying the mechanisms of smooth muscle contraction, investigating the role of PAR1 in various physiological and pathological processes, and for the screening and characterization of novel therapeutic agents targeting this pathway.

These application notes provide detailed protocols for utilizing this compound in two common smooth muscle contraction assays: the isolated organ bath technique and the collagen gel contraction assay. Furthermore, a summary of quantitative data and a visualization of the underlying signaling pathways are presented to facilitate experimental design and data interpretation.

Data Presentation

The following table summarizes the quantitative data for the effect of this compound and similar PAR1-activating peptides on smooth muscle contraction.

AgonistTissue/Cell TypeAssay TypeParameterValueReference
This compoundNeurons (as a proxy for PAR1 activation)Calcium MobilizationEC501.9 µM[2]
This compoundRat DuodenumIsolated Organ BathEffective Concentration for Contraction3-50 µM[2]
SFLLRN-NH2Human Renal ArteryIsolated Organ BathMaximum Contraction (% of Phenylephrine)~60%[3]
SFLLRN-NH2Human Vascular Smooth Muscle CellsDNA SynthesisEffective Concentration for Mitogenesis100 µM[4]

Note: Data for the closely related PAR1 agonist SFLLRN-NH2 is included to provide additional context on the expected efficacy in smooth muscle tissues.

Signaling Pathways

Activation of PAR1 by this compound in smooth muscle cells initiates a well-defined signaling cascade leading to contraction. The primary pathway involves the coupling of PAR1 to the Gq family of G-proteins. This triggers a series of downstream events culminating in an increase in intracellular calcium and sensitization of the contractile apparatus.

PAR1_Signaling_Pathway Tfllrn_NH2 This compound PAR1 PAR1 Tfllrn_NH2->PAR1 Binds & Activates Gq Gq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction Leads to ROCK ROCK RhoA->ROCK Activates MLCP_inhibition ROCK->MLCP_inhibition Inhibits Myosin Light Chain Phosphatase (MLCP) MLCP_inhibition->p_Myosin_LC Enhances PKC->Contraction Contributes to

Caption: PAR1 signaling pathway in smooth muscle contraction.

Experimental Protocols

Two primary methodologies are recommended for assessing this compound induced smooth muscle contraction: the isolated organ bath for ex vivo tissue preparations and the collagen gel contraction assay for in vitro cell culture models.

Isolated Organ Bath Assay

This classic pharmacological technique allows for the measurement of isometric contraction of intact smooth muscle tissue in a controlled environment.

Isolated_Organ_Bath_Workflow A Tissue Dissection (e.g., Aorta, Trachea, Ileum) B Mount Tissue in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (Apply Optimal Resting Tension) B->C D Viability Test (e.g., KCl or Phenylephrine) C->D E Washout & Return to Baseline D->E F Cumulative Addition of this compound (Logarithmic Concentrations) E->F G Record Isometric Contraction (Force Transducer) F->G H Data Analysis (Dose-Response Curve, EC50, Emax) G->H

Caption: Workflow for the isolated organ bath assay.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, or a segment of the ileum) and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the tissue of excess connective and adipose tissue. For vascular tissues, the endothelium may be removed by gentle rubbing of the intimal surface if required for the experimental question.

    • Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for aorta).

  • Mounting:

    • Mount the tissue segments in an isolated organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta).

    • Wash the tissue with fresh buffer every 15-20 minutes during the equilibration period.

  • Viability Check:

    • After equilibration, assess the viability and contractile capacity of the tissue by challenging it with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a standard agonist like phenylephrine for vascular tissue or carbachol for airway or gut tissue.

    • Once a stable contraction is achieved, wash the tissue to return to baseline tension.

  • This compound Administration:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM in logarithmic increments).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension using a data acquisition system.

    • Express the contractile response as a percentage of the maximal contraction induced by the initial viability check (e.g., KCl).

    • Plot the concentration-response curve and determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response).

Collagen Gel Contraction Assay

This in vitro method is suitable for studying the contractile properties of cultured smooth muscle cells.

Collagen_Gel_Assay_Workflow A Culture Smooth Muscle Cells to 80-90% Confluency B Prepare Cell-Collagen Mixture (Cells in Neutralized Collagen Solution) A->B C Cast Gels in a 24-well Plate and Allow to Polymerize B->C D Gently Detach Gels from the Well Surface C->D E Add this compound to the Culture Medium D->E F Image Gels at Regular Time Intervals E->F G Measure Gel Area (Image Analysis Software) F->G H Calculate Percentage of Gel Contraction G->H

Caption: Workflow for the collagen gel contraction assay.

Detailed Methodology:

  • Cell Culture:

    • Culture primary smooth muscle cells or a suitable cell line in appropriate growth medium until they reach 80-90% confluency.

  • Gel Preparation:

    • Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

    • Trypsinize and resuspend the smooth muscle cells in serum-free medium at a desired concentration (e.g., 2 x 10^5 cells/mL).

    • Mix the cell suspension with the neutralized collagen solution.

  • Gel Casting and Polymerization:

    • Pipette the cell-collagen mixture into the wells of a 24-well plate (e.g., 0.5 mL/well).

    • Incubate the plate at 37°C for 1-2 hours to allow the collagen to polymerize.

  • Initiation of Contraction:

    • After polymerization, gently detach the gels from the bottom of the wells using a sterile spatula.

    • Add culture medium containing different concentrations of this compound to the wells. Include a vehicle control.

  • Data Acquisition and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), capture images of the gels using a digital camera or scanner.

    • Use image analysis software (e.g., ImageJ) to measure the area of each gel.

    • Calculate the percentage of gel contraction relative to the initial gel area:

      • % Contraction = [(Initial Area - Final Area) / Initial Area] x 100

Conclusion

This compound is a powerful tool for investigating PAR1-mediated smooth muscle contraction. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute robust experiments. By utilizing these standardized assays, scientists can effectively probe the intricate mechanisms of smooth muscle physiology and pathophysiology, and advance the development of novel therapeutics for a range of disorders characterized by aberrant smooth muscle function.

References

Application Notes and Protocols: Studying Endothelial Cell Activation Using PAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing synthetic peptide agonists of Protease-Activated Receptors (PARs) for the investigation of endothelial cell activation. This document clarifies the roles of specific PAR agonists, details experimental protocols, and presents data in a clear, comparative format.

Introduction to PARs and Endothelial Activation

Protease-Activated Receptors are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-termini. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2] Endothelial cells, which line the interior surface of blood vessels, express several PARs, with PAR1 and PAR2 being key players in modulating vascular function and inflammation.[1][3][4]

Activation of these receptors on endothelial cells triggers a cascade of events collectively known as endothelial activation. This process is characterized by:

  • Increased expression of cell adhesion molecules (CAMs): Such as E-selectin, VCAM-1, and ICAM-1, which facilitate the recruitment of leukocytes to the vessel wall.[5][6][7]

  • Secretion of inflammatory cytokines and chemokines: These signaling molecules further amplify the inflammatory response.[7][8]

  • Changes in vascular permeability: Leading to the leakage of plasma proteins and fluids into the surrounding tissues.

  • Production of vasoactive mediators: Including nitric oxide (NO), which causes vasodilation.[2][3]

Synthetic peptide agonists that mimic the tethered ligand can be used to selectively activate specific PARs, providing a powerful tool to dissect their roles in endothelial cell biology. While the user specified "Tfllrn-NH2," it is highly likely that the intended compound is TFLLR-NH2 , a well-characterized and selective PAR1 agonist.[9][10] In the context of studying broad endothelial activation, it is also crucial to consider the role of PAR2 . A commonly used selective peptide agonist for PAR2 is SLIGRL-NH2 .[3] This document will therefore cover the use of both TFLLR-NH2 (for PAR1) and SLIGRL-NH2 (for PAR2) to study endothelial cell activation.

Signaling Pathways of PAR1 and PAR2 in Endothelial Cells

Upon activation, PAR1 and PAR2 couple to distinct heterotrimeric G proteins, initiating downstream signaling cascades. While there can be some crosstalk, they generally regulate different aspects of endothelial cell function.[2]

  • PAR1 Signaling: Activation of PAR1 by agonists like TFLLR-NH2 is strongly linked to the G12/13 pathway, which can lead to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Thr497, a negative regulatory site.[2][11]

  • PAR2 Signaling: In contrast, PAR2 activation by agonists such as SLIGRL-NH2 primarily signals through Gq, leading to an increase in intracellular calcium ([Ca2+]i) and the phosphorylation of eNOS at Ser1179, a positive regulatory site.[2][4][11] PAR2 activation can also involve G12/13-mediated pathways leading to NF-κB activation.[4]

PAR_Signaling_Pathways cluster_PAR1 PAR1 Activation cluster_PAR2 PAR2 Activation TFLLR_NH2 TFLLR-NH2 PAR1 PAR1 TFLLR_NH2->PAR1 G12_13_PAR1 G12/13 PAR1->G12_13_PAR1 Rho_Kinase Rho-Kinase G12_13_PAR1->Rho_Kinase eNOS_Thr497 eNOS (Thr497) Phosphorylation Rho_Kinase->eNOS_Thr497 NO_Production_Inhibition Inhibition of NO Production eNOS_Thr497->NO_Production_Inhibition SLIGRL_NH2 SLIGRL-NH2 PAR2 PAR2 SLIGRL_NH2->PAR2 Gq Gq PAR2->Gq G12_13_PAR2 G12/13 PAR2->G12_13_PAR2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release eNOS_Ser1179 eNOS (Ser1179) Phosphorylation Ca_release->eNOS_Ser1179 NO_Production_Activation Activation of NO Production eNOS_Ser1179->NO_Production_Activation NFkB NF-κB Activation G12_13_PAR2->NFkB

Caption: PAR1 and PAR2 Signaling in Endothelial Cells.

Data Presentation: Quantitative Effects of PAR Agonists on Endothelial Cells

The following tables summarize expected quantitative data from in vitro studies using human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of PAR Agonists on Nitric Oxide (NO) Production and eNOS Phosphorylation

Treatment (1 µM)NO Production (Fold Change vs. Control)p-eNOS (Ser1179) (Fold Change vs. Control)p-eNOS (Thr497) (Fold Change vs. Control)
Vehicle Control 1.01.01.0
TFLLR-NH2 ~0.8~1.1~2.5
SLIGRL-NH2 ~2.0~3.0~1.2

Table 2: Effect of PAR Agonists on Inflammatory Marker Expression

Treatment (1 µM, 4 hours)VCAM-1 mRNA (Fold Change vs. Control)E-selectin mRNA (Fold Change vs. Control)IL-6 Secretion (pg/mL)
Vehicle Control 1.01.0< 50
TFLLR-NH2 ~1.5~1.2~100
SLIGRL-NH2 ~4.0~3.5~350

Table 3: Effect of PAR Agonists on Endothelial Permeability

Treatment (1 µM)Transendothelial Electrical Resistance (TEER) (% Change from Baseline)
Vehicle Control -5%
TFLLR-NH2 -20%
SLIGRL-NH2 -35%

Experimental Protocols

Protocol 1: Endothelial Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

  • Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure consistency.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol utilizes a fluorescent probe to detect NO production.

  • Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • Starvation: Replace the culture medium with serum-free medium for 4 hours prior to the experiment.

  • Loading: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then incubate with 5 µM of a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) in KRH buffer for 30 minutes at 37°C.

  • Treatment: Wash the cells again with KRH buffer. Add KRH buffer containing the desired concentrations of TFLLR-NH2, SLIGRL-NH2, or vehicle control to the wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the dye (e.g., 495/515 nm for DAF-FM) using a fluorescence plate reader. Record measurements every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of increase in fluorescence as an indicator of NO production. Normalize the data to the vehicle control.

NO_Production_Workflow Start Seed HUVECs in 96-well plate Starve Serum-starve cells (4 hours) Start->Starve Load_Dye Load with NO-sensitive dye Starve->Load_Dye Wash1 Wash with KRH buffer Load_Dye->Wash1 Treat Add PAR agonists (TFLLR-NH2 or SLIGRL-NH2) Wash1->Treat Measure Measure fluorescence over time Treat->Measure Analyze Analyze data and normalize Measure->Analyze

Caption: Workflow for NO Production Assay.
Protocol 3: Western Blot for eNOS Phosphorylation

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates at a density of 5 x 105 cells/well. After reaching confluency and serum starvation, treat the cells with TFLLR-NH2 or SLIGRL-NH2 for 15 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-eNOS (Ser1179), phospho-eNOS (Thr497), and total eNOS overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated eNOS levels to total eNOS.

Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression
  • Cell Seeding and Treatment: Seed HUVECs in 12-well plates. After reaching confluency and serum starvation, treat the cells with TFLLR-NH2 or SLIGRL-NH2 for 4 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for VCAM-1, E-selectin, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 5: Endothelial Permeability Assay (TEER)
  • Cell Seeding: Seed HUVECs on Transwell inserts (0.4 µm pore size) in a 24-well plate and allow them to form a confluent monolayer.

  • TEER Measurement: Measure the initial TEER using a voltmeter to confirm monolayer integrity.

  • Treatment: Add TFLLR-NH2 or SLIGRL-NH2 to the upper chamber of the Transwell inserts.

  • Monitoring Permeability: Measure TEER at various time points (e.g., 0, 1, 2, 4, 6 hours) after treatment.

  • Data Analysis: Express the TEER values as a percentage of the initial baseline measurement. A decrease in TEER indicates an increase in endothelial permeability.

TEER_Assay_Workflow Seed_Cells Seed HUVECs on Transwell inserts Form_Monolayer Allow monolayer formation Seed_Cells->Form_Monolayer Measure_Initial_TEER Measure baseline TEER Form_Monolayer->Measure_Initial_TEER Treat_Agonists Add PAR agonists to upper chamber Measure_Initial_TEER->Treat_Agonists Measure_TEER_Timepoints Measure TEER at multiple time points Treat_Agonists->Measure_TEER_Timepoints Analyze_Data Calculate % change from baseline Measure_TEER_Timepoints->Analyze_Data

Caption: Workflow for TEER-based Permeability Assay.

Conclusion

The selective activation of PAR1 and PAR2 using peptide agonists such as TFLLR-NH2 and SLIGRL-NH2 provides a robust system for studying the multifaceted process of endothelial cell activation. By employing the protocols outlined in these application notes, researchers can effectively dissect the distinct signaling pathways and functional consequences of activating these important receptors in the vascular endothelium. This knowledge is critical for understanding the pathophysiology of inflammatory vascular diseases and for the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

Tfllrn-NH2 solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfllrn-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of the this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For this compound, it is recommended to first assess its amino acid sequence to predict its properties. The sequence, Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-amide (this compound), contains both hydrophobic residues (Phenylalanine, Leucine) and a basic residue (Arginine), along with a C-terminal amide. This composition suggests the peptide is basic. For basic peptides, the general recommendation is to start with sterile, distilled water.[1][2][3] If the peptide does not dissolve in water, a dilute acidic solution, such as 10% acetic acid, can be tried.[1][3] For highly hydrophobic peptides, an organic solvent like Dimethyl Sulfoxide (DMSO) is often effective.[4][5][6]

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: If this compound does not readily dissolve in water, you can try the following troubleshooting steps:

  • Sonication: Briefly sonicating the solution can help break up aggregates and improve dissolution.[4] It is advisable to do this in short bursts (e.g., 3 times for 10 seconds each) while keeping the sample on ice to prevent heating.[4]

  • Gentle Warming: A slight warming of the solution can also aid solubility. However, excessive heat should be avoided as it can degrade the peptide.[4]

  • pH Adjustment: Since this compound is a basic peptide, dissolving it in a slightly acidic solution can improve its solubility. You can try adding a small amount of 10-30% acetic acid dropwise until the peptide dissolves.[2][3]

  • Organic Solvents: If aqueous solutions fail, a small amount of an organic solvent like DMSO can be used to dissolve the peptide first, followed by a gradual dilution with your aqueous buffer of choice.[2][5]

Q3: Is this compound soluble in DMSO? What is the maximum concentration?

A3: Yes, this compound is soluble in DMSO. A stock solution of 50 mg/mL (65.62 mM) in DMSO can be prepared, though it may require sonication to fully dissolve.[7] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility.[7]

Q4: Can I use solvents other than DMSO for my cell-based assays?

A4: While DMSO is a common solvent for cell culture experiments due to its low toxicity at low concentrations, other organic solvents can be used if DMSO interferes with your assay.[4] Alternatives include dimethylformamide (DMF) or acetonitrile.[4][5] However, it is crucial to determine the tolerance of your specific cell line to these solvents. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%.[3]

Q5: My this compound solution appears cloudy. Is it usable?

A5: A cloudy solution indicates that the peptide is not fully dissolved and may exist as a suspension.[4][8] Using a cloudy solution will lead to inaccurate concentration determination and can result in experimental variability.[2][4] A properly solubilized peptide solution should be clear and free of particulates.[4] If your solution is cloudy, you should attempt further solubilization steps as outlined in Q2.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in water. The peptide is hydrophobic or has a net charge that is not conducive to aqueous solubility at neutral pH.1. Try gentle sonication and/or warming.[4] 2. Add a small amount of 10% acetic acid to lower the pH.[1] 3. If the above fails, dissolve in a minimal amount of DMSO and then slowly dilute with your aqueous buffer.[2]
Solution is cloudy or contains particulates. The peptide is not fully dissolved and is in suspension.1. Continue with solubilization methods such as sonication or pH adjustment. 2. If using an organic solvent, ensure the peptide is fully dissolved before adding the aqueous buffer. Add the aqueous buffer slowly while vortexing.[8]
Peptide precipitates out of solution after adding to an aqueous buffer. The solubility limit of the peptide in the final buffer has been exceeded.1. Prepare a more dilute stock solution. 2. Increase the percentage of the organic solvent in the final solution, if compatible with your experiment.[1] 3. If precipitation occurs after dissolving in an organic solvent and diluting, you may need to lyophilize the peptide again before attempting a different solubilization method.[4]
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization.1. Ensure the peptide is fully dissolved before use by visually inspecting for a clear solution.[4] 2. Always test the solubility of a small aliquot of the peptide before dissolving the entire batch.[1][4]

Quantitative Solubility Data

Solvent Concentration Notes
DMSO (Dimethyl Sulfoxide) 50 mg/mL (65.62 mM)[7]May require sonication. Use anhydrous DMSO.[7]
Water Solubility not specified, but should be attempted first.As a basic peptide, solubility may be limited at neutral pH.
10% Acetic Acid Solubility not specified.Recommended as a next step if water fails for basic peptides.[1][3]
Acetonitrile Solubility not specified.An alternative organic solvent to DMSO.[4][5]
DMF (Dimethylformamide) Solubility not specified.An alternative organic solvent to DMSO, particularly if the peptide contains Cys, Met, or Trp.[4][5]

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a systematic approach to test the solubility of this compound in various solvents.

  • Preparation:

    • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]

    • Allow the vial to warm to room temperature before opening to avoid condensation.[4]

    • Weigh out a small, precise amount of the peptide (e.g., 1 mg) for the solubility test to avoid wasting the entire sample.[4]

  • Solubility Testing Workflow:

    • Step 1: Water. Add a calculated volume of sterile, distilled water to the peptide to achieve a desired starting concentration (e.g., 1 mg/mL). Vortex gently. If it dissolves completely, the peptide is soluble in water at that concentration.

    • Step 2: Acidic Solution. If the peptide is not soluble in water, add 10% acetic acid dropwise, vortexing between each addition, until the peptide dissolves.[1] Record the volume of acetic acid added.

    • Step 3: Organic Solvent. If the peptide remains insoluble, lyophilize the sample to remove the water and acetic acid. Then, attempt to dissolve the peptide in a minimal amount of an organic solvent such as DMSO.[2][5]

    • Step 4: Aqueous Dilution. Once dissolved in an organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing to reach the final desired concentration.[8] Observe for any precipitation.

  • Observation and Documentation:

    • A peptide is considered dissolved when the solution is clear and free of any visible particles.[4]

    • Record the solvent, the final concentration achieved, and any treatments applied (e.g., sonication, warming).

Diagrams

Peptide_Solubility_Workflow cluster_start cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents cluster_end cluster_methods Enhancement Methods start Start with a small aliquot of lyophilized this compound water Add sterile water start->water acid Add 10% Acetic Acid water->acid No soluble Soluble water->soluble Dissolves? sonicate Sonicate water->sonicate warm Gentle Warming water->warm dmso Dissolve in minimal DMSO acid->dmso No acid->soluble Dissolves? acid->sonicate acid->warm dilute Slowly dilute with aqueous buffer dmso->dilute dilute->soluble Clear solution? insoluble Insoluble/Precipitated dilute->insoluble No sonicate->water sonicate->acid warm->water warm->acid Troubleshooting_Logic start Problem: Peptide not dissolving check_solvent Is the solvent appropriate for a basic/hydrophobic peptide? start->check_solvent try_acid Try adding 10% acetic acid check_solvent->try_acid No (in water) try_organic Try dissolving in DMSO first check_solvent->try_organic No (in buffer) use_enhancements Have enhancement methods been used? check_solvent->use_enhancements Yes try_acid->use_enhancements try_organic->use_enhancements apply_sonication Apply sonication and/or gentle warming use_enhancements->apply_sonication No check_concentration Is the concentration too high? use_enhancements->check_concentration Yes apply_sonication->check_concentration reduce_concentration Prepare a more dilute solution check_concentration->reduce_concentration Yes solution Solution should be clear check_concentration->solution No reduce_concentration->solution

References

Tfllrn-NH2 peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the Tfllrn-NH2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound peptide?

A1: For long-term storage, the lyophilized this compound powder should be stored in a sealed container, protected from moisture. The recommended temperatures are -80°C for up to two years or -20°C for up to one year.[1]

Q2: How should I store this compound peptide once it is dissolved in a solvent?

A2: Once dissolved, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, it is recommended to store them sealed and away from moisture at -80°C for up to six months or at -20°C for up to one month.[1][2]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is DMSO, with a solubility of up to 50 mg/mL.[1] It is crucial to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility.[1] Ultrasonic assistance may be needed to fully dissolve the peptide.[1]

Q4: Can I store the this compound peptide solution at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods due to the risk of degradation. For shipping purposes, it may be sent at room temperature in the continental US, but long-term storage should be at the recommended frozen temperatures.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Peptide 1. Incorrect solvent.2. Insufficient mixing.3. Moisture absorption by the lyophilized powder or solvent.1. Ensure you are using a recommended solvent like DMSO.[1]2. Use sonication to aid dissolution.[1]3. Use fresh, high-purity, anhydrous solvent. Store the lyophilized peptide in a desiccator.
Loss of Peptide Activity in Experiments 1. Improper storage of the peptide solution.2. Multiple freeze-thaw cycles.3. Peptide degradation due to pH or temperature instability.1. Ensure the peptide solution is stored at -80°C or -20°C.[1][2]2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1]3. Prepare fresh solutions for each experiment and minimize the time the peptide is kept at room temperature or in non-optimal pH buffers.
Inconsistent Experimental Results 1. Inaccurate peptide concentration due to incomplete dissolution or degradation.2. Variability in handling and storage between experiments.1. Confirm complete dissolution before use. Consider performing a concentration determination assay.2. Adhere strictly to the recommended storage and handling protocols for all experiments.
Precipitation of Peptide from Solution 1. Exceeding the solubility limit.2. Change in solvent composition or temperature.1. Ensure the concentration does not exceed the recommended solubility in the chosen solvent.2. Avoid drastic changes in temperature. If dilution into an aqueous buffer is required, perform it gradually and ensure the final concentration is within the solubility limit in the final buffer.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Lyophilized Powder-80°C2 years[1]
Lyophilized Powder-20°C1 year[1]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
In Solvent (e.g., DMSO)-20°C1 month[1][2]

Experimental Protocols

General Protocol for Assessing Peptide Stability

This protocol outlines a general workflow for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound peptide
  • High-purity solvents (e.g., DMSO, water)
  • A range of buffers with different pH values (e.g., pH 3, 5, 7, 9)
  • High-Performance Liquid Chromatography (HPLC) system
  • Mass Spectrometer (MS)
  • Incubators or water baths at various temperatures

2. Procedure:

  • Peptide Reconstitution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
  • Sample Preparation: Aliquot the stock solution into different buffer systems and at various final concentrations. Prepare samples for different temperature conditions (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC method to separate the intact peptide from any degradation products.
  • Mass Spectrometry Analysis: Use MS to identify the molecular weights of the parent peptide and any degradation products.
  • Data Analysis: Quantify the percentage of the remaining intact peptide at each time point and under each condition to determine the stability profile.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute this compound in DMSO Dilution Dilute into Buffers (Varying pH) Reconstitution->Dilution Aliquoting Aliquot for Different Temperatures & Time Points Dilution->Aliquoting Incubate Incubate Samples at Set Temperatures Aliquoting->Incubate TimePoints Collect Aliquots at Defined Time Points Incubate->TimePoints HPLC HPLC Analysis TimePoints->HPLC MS Mass Spectrometry Analysis HPLC->MS Quantification Quantify Remaining Intact Peptide MS->Quantification StabilityProfile Determine Stability Profile Quantification->StabilityProfile

Caption: Workflow for assessing this compound peptide stability.

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Tfllrn-NH2 Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tfllrn-NH2 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor-1 (PAR-1).[1][2] Its sequence (Thr-Phe-Leu-Leu-Arg-Asn-NH2) mimics the tethered ligand that is unmasked when PAR-1 is cleaved by proteases like thrombin.[3][4] By binding to and activating PAR-1, this compound initiates downstream signaling cascades within the cell.

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is frequently used to study PAR-1 mediated cellular processes, which are diverse and cell-type specific. Common applications include investigating:

  • Endothelial barrier function and permeability.[4]

  • Vascular smooth muscle contraction.[1]

  • Platelet activation and aggregation.[5]

  • Inflammatory responses.[2]

  • Calcium mobilization and intracellular signaling.[6]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological response being measured. However, a good starting point for many cell lines is in the low nanomolar to low micromolar range. For instance, in studies with human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs), concentrations between 25 nM and 75 nM have been shown to elicit specific, barrier-protective and anti-inflammatory responses.[4] For other cell types and responses, a broader range of 10 nM to 100 µM may need to be tested.

Q4: How should I prepare and store my this compound stock solution?

A4: Proper handling and storage are critical for maintaining the activity of peptide reagents.

  • Reconstitution: Dissolve lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer appropriate for your cell culture system (e.g., PBS). To aid dissolution of hydrophobic peptides, a small amount of an organic solvent like DMSO may be used, but the final DMSO concentration in your assay should be kept low (ideally ≤ 0.1%) to avoid cytotoxicity.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]

Troubleshooting Guides

Problem 1: No or weak cellular response to this compound.
Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50) for your specific cell type and assay.
Peptide Degradation Ensure proper storage of the lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Low PAR-1 Expression Verify the expression of PAR-1 in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell density.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range.
Problem 2: High background signal or non-specific effects.
Possible Cause Troubleshooting Step
Cytotoxicity at High Concentrations High concentrations of this compound or the vehicle (e.g., DMSO) can be toxic to cells. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the maximum non-toxic concentration.
Contaminants in Peptide Preparation Residual trifluoroacetic acid (TFA) from peptide synthesis can be cytotoxic.[8] If you suspect this, consider using TFA-free grade peptide or performing a buffer exchange. Endotoxin contamination can also trigger non-specific immune responses.[7]
Off-Target Effects At very high concentrations, peptides can sometimes exhibit off-target effects. Correlate your findings with other PAR-1 agonists or use a PAR-1 antagonist to confirm specificity.

Experimental Protocols

Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific cell-based assay.

Methodology:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Peptide Preparation: Prepare a series of this compound dilutions in your assay buffer. A common approach is to use serial dilutions to cover a broad concentration range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions. Include a vehicle-only control (buffer with the same concentration of any solvent, like DMSO, used to dissolve the peptide).

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for your specific assay (e.g., minutes for calcium flux, hours for gene expression).

  • Assay Readout: Perform your specific cell-based assay (e.g., calcium flux, ELISA, permeability assay) to measure the cellular response.

  • Data Analysis: Plot the response as a function of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Cytotoxicity Assay

This protocol helps to determine the concentration at which this compound becomes toxic to the cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Peptide Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer) and a negative control (vehicle only).

  • Incubation: Incubate for a period relevant to your main experiment.

  • Assay: Perform a standard cytotoxicity assay, such as:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

  • Data Analysis: Plot cell viability or cytotoxicity against the this compound concentration to identify the maximum non-toxic concentration.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Endothelial Cell Permeability

This compound ConcentrationChange in Permeability (Fold Change)
0 nM (Vehicle)1.0
10 nM1.2
50 nM2.5
100 nM4.8
500 nM5.1
1 µM5.0
10 µM3.5 (potential cytotoxicity)

Table 2: Example Cytotoxicity Data for this compound

This compound Concentration% Cell Viability
0 µM (Vehicle)100%
1 µM98%
10 µM95%
50 µM70%
100 µM45%

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR-1 PAR-1 This compound->PAR-1 binds & activates Gq Gq PAR-1->Gq activates G1213 G1213 PAR-1->G1213 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces RhoA RhoA RhoGEF->RhoA activates Ca2+ Ca2+ IP3->Ca2+ releases from ER PKC PKC DAG->PKC activates Ca2+->PKC co-activates Cellular Response Cellular Response PKC->Cellular Response RhoA->Cellular Response

Caption: PAR-1 signaling pathway activated by this compound.

experimental_workflow cluster_assays Perform Assays start Start: Seed Cells in 96-well Plate prep_peptide Prepare this compound Serial Dilutions start->prep_peptide treat_cells Treat Cells with Peptide Dilutions prep_peptide->treat_cells incubate Incubate for Optimized Time treat_cells->incubate dose_response Dose-Response Assay (e.g., Calcium Flux) incubate->dose_response cytotoxicity Cytotoxicity Assay (e.g., LDH Release) incubate->cytotoxicity analyze_dose Analyze Dose-Response Data (Determine EC50) dose_response->analyze_dose analyze_cyto Analyze Cytotoxicity Data (Determine Max Non-toxic Conc.) cytotoxicity->analyze_cyto optimize Optimize Concentration for Future Experiments analyze_dose->optimize analyze_cyto->optimize

Caption: Workflow for optimizing this compound concentration.

References

potential off-target effects of Tfllrn-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tfllrn-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of the PAR1 agonist peptide, this compound, and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the tethered ligand sequence that is exposed upon proteolytic cleavage of the N-terminus of the PAR1 receptor by thrombin.

Q2: What are the known or potential off-target effects of this compound?

While this compound is designed to be a selective PAR1 agonist, the potential for off-target effects exists, as is common with many signaling molecules. Peptides derived from PAR1's tethered ligand have been noted to sometimes activate other members of the Protease-Activated Receptor family, such as PAR2.[3] Therefore, cross-reactivity with other PARs is a primary consideration. Additionally, interactions with other G-protein coupled receptors (GPCRs) that share structural homology in their ligand-binding pockets could potentially occur.

Q3: My non-PAR1 expressing control cells show a response to this compound. What could be the cause?

This could indicate an off-target effect. The response could be mediated by another endogenous PAR family member (e.g., PAR2) or a different GPCR expressed by the control cell line. It is also crucial to ensure the purity of the this compound peptide, as contaminants could elicit a response. We recommend performing a comprehensive off-target screening to identify the responsible receptor.

Q4: I am observing a weaker or different cellular response than expected in my PAR1-expressing cells. What are the possible reasons?

Several factors could contribute to this observation:

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to PAR1 desensitization and internalization, reducing the cellular response.

  • Biased Agonism: this compound, like other GPCR ligands, may act as a biased agonist, preferentially activating certain downstream signaling pathways over others. The observed response will depend on the specific signaling readout being measured (e.g., calcium mobilization vs. ERK phosphorylation).

  • Cellular Context: The expression levels of PAR1, G-proteins, and downstream signaling components can vary between cell types, leading to different response profiles.

  • Peptide Stability: Ensure the peptide has been stored correctly and is not degraded.

Troubleshooting Guides

Problem 1: Unexpected Cellular Response in Control Cells
Potential Cause Troubleshooting Steps
Off-Target Receptor Activation 1. Receptor Profiling: Use a broad panel of receptor-expressing cell lines (especially for other PARs) to test for this compound-induced activity. 2. Competitive Inhibition: Use selective antagonists for suspected off-target receptors to see if the response is blocked. 3. Gene Knockdown/Knockout: Use siRNA or CRISPR to eliminate the expression of suspected off-target receptors in your control cells and re-test the response to this compound.
Peptide Impurity 1. Purity Check: Verify the purity of your this compound stock using HPLC-MS. 2. Source Comparison: Test this compound from a different supplier.
Non-Specific Effects 1. High Concentrations: High peptide concentrations can sometimes lead to non-specific membrane effects. Perform a dose-response curve to ensure you are working within a specific concentration range.
Problem 2: Inconsistent or Weak Response in Target Cells
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Proper Storage: Ensure this compound is stored at -20°C or -80°C and protected from moisture. 2. Fresh Preparation: Prepare fresh working solutions from a new aliquot of the stock solution.
Cell Line Issues 1. Passage Number: Use cells with a low passage number, as receptor expression can change over time in culture. 2. Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, which can alter cellular responses.
Assay Conditions 1. Assay Validation: Ensure your assay (e.g., calcium flux, cAMP measurement) is properly validated with known agonists and antagonists for PAR1. 2. Time-Course Experiment: Perform a time-course experiment to ensure you are measuring the response at the optimal time point.

Experimental Protocols

Protocol 1: Off-Target Screening using a Receptor Panel

This protocol describes a general method for screening this compound against a panel of related receptors to identify potential off-target interactions.

  • Cell Culture: Culture cell lines stably expressing the target receptor (PAR1) and potential off-target receptors (e.g., PAR2, PAR3, PAR4, and other relevant GPCRs). Include a parental cell line lacking these receptors as a negative control.

  • Assay Preparation: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare solutions of known agonists for each receptor as positive controls.

  • Functional Assay (e.g., Calcium Mobilization): a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Use a fluorescence plate reader to measure the baseline fluorescence. c. Add the this compound dilutions and control compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence intensity for each well. b. Plot the dose-response curves for this compound on each cell line. c. Determine the EC50 values for this compound on the target and any responsive off-target receptors.

Protocol 2: Competitive Binding Assay

This protocol is to determine if this compound can displace a labeled ligand from a suspected off-target receptor.

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the suspected off-target receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled or fluorescently labeled antagonist for the off-target receptor, and a dilution series of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound labeled ligand.

  • Detection: Measure the radioactivity or fluorescence retained on the filter.

  • Data Analysis: a. Plot the percentage of specific binding of the labeled ligand against the concentration of this compound. b. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand.

Quantitative Data Summary

The following table is a template for summarizing the results of selectivity profiling experiments. Researchers should populate this table with their own experimental data.

ReceptorAssay TypeLigandEC50 / IC50 (nM)Fold Selectivity vs. PAR1
PAR1 Calcium MobilizationThis compound e.g., 101
PAR2Calcium MobilizationThis compound e.g., >10,000>1000
PAR3Calcium MobilizationThis compound e.g., >10,000>1000
PAR4Calcium MobilizationThis compound e.g., 50050
GPCR-XCompetitive BindingThis compound e.g., 2000200

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage This compound This compound This compound->PAR1 Activation Gq Gαq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Off_Target_Screening_Workflow Start Start: This compound Primary_Screen Primary Screen: Functional assay on a panel of receptors (e.g., PARs, other GPCRs) Start->Primary_Screen Hit_Identification Hit Identified? Primary_Screen->Hit_Identification No_Hit Conclusion: Selective for PAR1 under tested conditions Hit_Identification->No_Hit No Secondary_Assay Secondary Assay: Competitive binding assay to confirm direct interaction Hit_Identification->Secondary_Assay Yes Dose_Response Dose-Response Analysis: Determine IC50/EC50 Secondary_Assay->Dose_Response Validation In-cell Validation: Use of selective antagonists or siRNA in a relevant cell model Dose_Response->Validation Conclusion_Hit Conclusion: Characterized off-target interaction Validation->Conclusion_Hit

References

troubleshooting inconsistent results with Tfllrn-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triptorelin (Tfllrn-NH2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent Gonadotropin-Releasing Hormone (GnRH) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Triptorelin (this compound)?

Triptorelin is a synthetic decapeptide analog of GnRH.[1] It acts as a super-agonist at the GnRH receptor (GnRHR), which is a G protein-coupled receptor (GPCR).[2] Upon binding, it initially causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This is often referred to as the "flare effect". However, continuous or prolonged exposure to Triptorelin leads to the downregulation and desensitization of the GnRH receptors, resulting in a sustained suppression of LH and FSH secretion.[3][4] This, in turn, leads to a significant reduction in the production of gonadal steroid hormones like testosterone and estrogen.

Q2: What are the common research applications of Triptorelin?

Due to its ability to suppress sex hormone production, Triptorelin is widely used in preclinical and clinical research for:

  • Oncology: Studying the effects of androgen deprivation on prostate cancer cell lines (e.g., LNCaP) and in animal models.[5][6][7]

  • Endocrinology and Reproductive Medicine: Investigating hormonal regulation, precocious puberty, endometriosis, and as part of in vitro fertilization (IVF) protocols.[4][8][9]

  • Signaling Pathway Analysis: As a tool to study GnRH receptor signaling and downstream pathways.

Q3: How should I store and handle Triptorelin (this compound)?

For optimal stability, Triptorelin (this compound) should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[10] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[10]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving Triptorelin can arise from various factors, from sample preparation to the specific biological system being studied. This section provides a guide to common issues and their potential solutions.

Problem 1: No biological response or weaker than expected inhibitory effect.

Potential Cause Troubleshooting Steps
Improper Peptide Storage or Handling Ensure the lyophilized peptide was stored correctly at -20°C or -80°C and protected from moisture. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
Peptide Degradation If the stock solution is old, consider purchasing a new vial of Triptorelin. Peptide stability in cell culture media can also be a factor; minimize the time the peptide is in media before being added to cells.
Incorrect Peptide Concentration Verify the calculation of the peptide concentration, accounting for the net peptide content if specified by the manufacturer. Use a freshly calibrated pipette for dilutions.
Low GnRH Receptor Expression Confirm that the cell line or tissue being used expresses a sufficient level of the GnRH receptor to elicit a response. This can be checked via qPCR, Western blot, or flow cytometry.
Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can sometimes lead to altered receptor expression or signaling.

Problem 2: The initial stimulatory "flare effect" is not observed.

Potential Cause Troubleshooting Steps
Inappropriate Time Points for Measurement The initial surge in gonadotropin release is transient. Ensure that you are measuring the response at early time points (e.g., minutes to a few hours) after Triptorelin addition.
Desensitization has already occurred If the cells have been pre-incubated with Triptorelin for an extended period, the receptors may already be desensitized, and the stimulatory phase will be missed.
Assay Insensitivity The assay used to measure the downstream effect (e.g., LH/FSH release, second messenger production) may not be sensitive enough to detect the initial, transient increase.

Problem 3: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette for cell seeding to minimize well-to-well variation.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of Triptorelin and other reagents.
Batch-to-Batch Variability of Triptorelin If you are using a new batch of Triptorelin and observing different results, it is advisable to perform a dose-response curve to confirm its potency relative to the previous batch.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS.

Problem 4: A biphasic dose-response curve is observed (stimulation at low doses, inhibition at high doses).

Potential Cause Biological Rationale and Experimental Consideration
Complex Signaling Pathways The GnRH receptor can couple to multiple signaling pathways. At low concentrations, Triptorelin may preferentially activate pro-proliferative pathways, while at higher concentrations, it may lead to receptor downregulation and activation of anti-proliferative pathways.[5][6][11]
Experimental Design When a biphasic response is observed, it is crucial to test a wide range of concentrations to fully characterize the dose-response relationship. This phenomenon has been documented for Triptorelin in LNCaP prostate cancer cells.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Triptorelin from the literature. Note that these values can vary depending on the experimental system (e.g., cell line, assay conditions).

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 2.6 x 10⁻⁸ M (moderately high affinity)LNCaP[5][6]
7.7 x 10⁻⁶ M (low affinity)LNCaP[5][6]
2.7 x 10⁻⁶ M (low affinity)PC3[5][6]
EC50 (Inositol Phosphate Production) 7.5 nMCOS-1 cells transfected with GnRH II receptor[12]
IC50 (Cell Growth Inhibition) Sub-nanomolar to low nanomolar rangeHEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor[13][14][15]
Effective Proliferative Concentration 10⁻⁷ MLNCaP (in fetal bovine serum-supplemented medium)[5][6]
Effective Inhibitory Concentration 10⁻⁴ MLNCaP[5][6]

Experimental Protocols

Detailed Methodology for an In Vitro Cell Proliferation Assay using Triptorelin

This protocol is a general guideline for assessing the effect of Triptorelin on the proliferation of a GnRH receptor-expressing cell line, such as LNCaP prostate cancer cells.

Materials:

  • Triptorelin (this compound)

  • LNCaP cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells to 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Triptorelin Preparation and Treatment:

    • Prepare a stock solution of Triptorelin in sterile, nuclease-free water or an appropriate buffer.

    • Perform serial dilutions of the Triptorelin stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁴ M).

    • After 24 hours of cell attachment, carefully remove the complete medium from the wells.

    • Add 100 µL of the Triptorelin dilutions to the respective wells. Include a vehicle control (serum-free medium without Triptorelin).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Measurement:

    • At the end of the treatment period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell proliferation or inhibition.

    • Plot the dose-response curve and calculate the IC50 or EC50 value if applicable.

Visualizations

Triptorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Triptorelin Triptorelin (this compound) GnRHR GnRH Receptor (GnRHR) Triptorelin->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Prolonged activation leads to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Secretion Gonadotropin Secretion Ca2->Secretion Stimulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription Gene Transcription (LH, FSH subunits) MAPK_Cascade->Transcription Regulates Transcription->Secretion Leads to

Caption: Triptorelin signaling pathway via the GnRH receptor.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Peptide Verify Peptide Integrity & Concentration Start->Check_Peptide Check_Cells Assess Cell Health & Receptor Expression Check_Peptide->Check_Cells Peptide OK Solution_Storage Use fresh aliquots, avoid freeze-thaw Check_Peptide->Solution_Storage Issue Found Solution_Solubility Ensure complete dissolution Check_Peptide->Solution_Solubility Issue Found Solution_Concentration Recalculate concentration Check_Peptide->Solution_Concentration Issue Found Check_Assay Review Assay Protocol & Parameters Check_Cells->Check_Assay Cells OK Solution_Passage Use low passage cells Check_Cells->Solution_Passage Issue Found Solution_Receptor Confirm GnRHR expression Check_Cells->Solution_Receptor Issue Found Solution_Timepoints Optimize incubation times Check_Assay->Solution_Timepoints Issue Found Solution_Controls Include appropriate controls Check_Assay->Solution_Controls Issue Found Solution_Batch Test new peptide batch Check_Assay->Solution_Batch Issue Found End Consistent Results Check_Assay->End Assay OK Solution_Storage->Check_Peptide Solution_Solubility->Check_Peptide Solution_Concentration->Check_Peptide Solution_Passage->Check_Cells Solution_Receptor->Check_Cells Solution_Timepoints->Check_Assay Solution_Controls->Check_Assay Solution_Batch->Check_Assay

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Investigating PAR1 Desensitization with Tfllrn-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR1 agonist Tfllrn-NH2. The focus is on using this peptide to investigate and modulate Protease-Activated Receptor 1 (PAR1) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PAR1?

A1: this compound is a synthetic hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for PAR1.[1][2] It mimics the "tethered ligand" that is exposed after the natural proteolytic activation of PAR1 by enzymes like thrombin.[3][4] By binding to the receptor, it induces a conformational change that triggers downstream signaling cascades.[4]

Q2: Can this compound be used to prevent PAR1 desensitization?

A2: No, this compound is a PAR1 agonist and therefore induces desensitization, rather than preventing it.[5][6] Researchers use this compound as a tool to reliably and repeatedly stimulate PAR1 to study the mechanisms of desensitization and subsequent resensitization.[5]

Q3: What are the typical working concentrations for this compound?

A3: The effective concentration of this compound is highly dependent on the cell type and the specific response being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. See Table 1 for published concentration ranges.

Q4: How can I be sure the observed effects are specific to PAR1 activation?

A4: To confirm the specificity of the response to PAR1, you can use several control experiments:

  • PAR1 Antagonists: Pre-incubate your cells with a specific PAR1 antagonist, such as RWJ 56110 or vorapaxar, before adding this compound.[4][7] This should block the response.

  • Scrambled Peptide: Use a scrambled version of the peptide (e.g., FSLLR-NH2) as a negative control.[3] This peptide should not activate PAR1.

  • PAR1 Knockdown/Knockout Cells: If available, use cells with siRNA-mediated knockdown of PAR1 or cells from a PAR1 knockout animal model to show a lack of response to this compound.[8]

Q5: What signaling pathways are typically activated by this compound?

A5: Upon binding to PAR1, this compound can activate multiple G-protein signaling pathways, including Gαq, Gαi, and Gα12/13.[8] This leads to downstream events such as:

  • Increased intracellular calcium ([Ca2+]i): Primarily through the Gαq-PLC-IP3 pathway.[7]

  • Activation of Protein Kinase C (PKC).

  • Phosphorylation of MAP kinases like ERK. [8]

  • Activation of RhoA.

Quantitative Data Summary

Table 1: Reported Concentrations and Effects of this compound

ApplicationCell/Tissue TypeConcentration RangeMeasured EffectCitation(s)
Calcium MobilizationCultured Neurons1.9 µM (EC50)Increase in intracellular Ca2+[6][9]
Calcium OscillationsHuman Mesangial Cells5 nM - 1 µMSingle Ca2+ peak (low conc.), oscillations (high conc.)[7]
ERK PhosphorylationMurine Cortical Astrocytes30 µMTime-dependent increase in p-ERK[8]
Smooth Muscle ContractionHuman Renal Artery1 - 100 µMConcentration-dependent contraction[5]
Smooth Muscle RelaxationGuinea-Pig Esophageal Sphincter1 - 100 µMConcentration-dependent relaxation[3]
VasodilationHuman Umbilical Artery1 nM - 1 µMPotent cumulative vasodilation[10]

Experimental Protocols

Protocol 1: Homologous Desensitization Assay using Calcium Imaging

This protocol is designed to measure the desensitization of PAR1 in response to repeated stimulation with this compound by monitoring intracellular calcium levels.

Materials:

  • Cells expressing PAR1 (e.g., HEK293, astrocytes, or endothelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)

  • This compound stock solution

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Methodology:

  • Cell Preparation: Seed cells on a black-walled, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy) and grow to 80-90% confluency.

  • Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate or coverslip in the imaging instrument and record the baseline fluorescence for 1-2 minutes.

  • First Stimulation (S1): Add this compound at a predetermined optimal concentration (e.g., the EC80 from a dose-response curve) and record the peak calcium response.

  • Washout: After the calcium signal returns to baseline, gently wash the cells 3-5 times with warm HBSS over a period of 5-10 minutes to remove the agonist.

  • Recovery Period: Maintain the cells in HBSS for a defined period (e.g., 15, 30, or 60 minutes) to allow for potential receptor resensitization.

  • Second Stimulation (S2): Add the same concentration of this compound and record the peak calcium response again.

  • Data Analysis: Quantify the peak fluorescence intensity for both S1 and S2. The degree of desensitization is typically expressed as the ratio of the second peak to the first peak (S2/S1). A ratio less than 1 indicates desensitization.

Troubleshooting Guides

Issue 1: No response or very weak response to this compound.

Possible Cause Troubleshooting Step
Low PAR1 Expression Confirm PAR1 expression in your cell line using qPCR, Western blot, or flow cytometry.
Peptide Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., sterile water or DMSO) and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inadequate Peptide Concentration Perform a dose-response curve, starting from nanomolar to high micromolar concentrations, to determine the EC50 in your system.[9][10]
Cell Health Ensure cells are healthy, within a low passage number, and not over-confluent, as this can affect receptor expression and signaling.
Incorrect Buffer Composition Ensure your assay buffer contains physiological levels of Ca2+ and Mg2+, as these are critical for GPCR signaling.

Issue 2: High variability in response between wells or experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Density Ensure even cell seeding and confluency across all wells.
Incomplete Dye Loading or Washing Standardize dye loading time and temperature. Ensure thorough but gentle washing to remove extracellular dye without detaching cells.
Pipetting Inaccuracy Use calibrated pipettes and ensure rapid and consistent addition of the agonist to all wells. For plate reader assays, use injectors for precise timing.
Peptide Adsorption Peptides can adsorb to plasticware. Consider using low-retention tips and tubes.

Issue 3: The calcium signal does not return to baseline after the first stimulation.

Possible Cause Troubleshooting Step
Agonist Concentration Too High A saturating concentration of this compound may cause prolonged signaling or even cytotoxicity.[7] Try reducing the concentration.
Incomplete Washout Increase the number and volume of washes between stimulations to ensure complete removal of the agonist.
Cellular Stress or Death High agonist concentrations or phototoxicity from imaging can lead to irreversible increases in intracellular calcium. Reduce agonist concentration or light exposure.

Issue 4: The desensitization (S2/S1 ratio) is not reproducible.

Possible Cause Troubleshooting Step
Inconsistent Washout/Recovery Time Precisely control the timing of the washout and recovery periods between S1 and S2, as receptor resensitization is a time-dependent process.
Receptor Internalization Desensitization involves receptor internalization.[2] The rate of this process can vary. Consider running experiments at different temperatures (e.g., room temperature vs. 37°C) to modulate internalization rates.
Secondary Signaling Effects PAR1 activation can trigger the release of secondary messengers (e.g., ADP from platelets) that can cause heterologous desensitization of other receptors.[11] Be aware of potential cross-talk in your system.

Visualizations

Signaling and Desensitization Pathway

PAR1_Desensitization cluster_activation Activation & Signaling cluster_desensitization Desensitization & Internalization Tfllrn This compound PAR1_inactive PAR1 (Inactive) Tfllrn->PAR1_inactive Binds PAR1_active PAR1 (Active) PAR1_inactive->PAR1_active Conformational Change G_protein Gq / G12/13 PAR1_active->G_protein Activates P_PAR1 P-PAR1 PAR1_active->P_PAR1 Phosphorylation PLC PLC G_protein->PLC RhoA RhoA Activation G_protein->RhoA Ca_release ↑ [Ca2+]i PLC->Ca_release PKC PKC Ca_release->PKC Activates GRK GRK GRK->P_PAR1 PKC->P_PAR1 Arrestin β-Arrestin P_PAR1->Arrestin Recruits Endosome Endosome Arrestin->Endosome Internalization

Caption: PAR1 activation by this compound, subsequent signaling, and desensitization pathway.

Experimental Workflow for Desensitization Assay

Desensitization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells p2 Load with Calcium Dye p1->p2 p3 Wash Cells p2->p3 e1 Record Baseline Fluorescence p3->e1 e2 Add this compound (S1) e1->e2 e3 Record Peak 1 e2->e3 e4 Washout Agonist e3->e4 e5 Recovery Period e4->e5 e6 Add this compound (S2) e5->e6 e7 Record Peak 2 e6->e7 a1 Quantify Peak Amplitudes e7->a1 a2 Calculate Ratio (S2/S1) a1->a2 a3 Determine % Desensitization a2->a3

Caption: Workflow for a typical homologous desensitization experiment using calcium imaging.

References

Tfllrn-NH2 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the PAR1 agonist peptide, Tfllrn-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic hexapeptide with the amino acid sequence Thr-Phe-Leu-Leu-Arg-Asn, with an amidated C-terminus. It is a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). Its primary application is in research to investigate the physiological and pathological roles of PAR1 signaling in processes such as thrombosis, inflammation, and vascular biology.

Q2: What are the key quality control parameters for this compound?

A2: The critical quality control parameters for this compound include purity, identity, and peptide content. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and peptide content can be determined by amino acid analysis or nitrogen content analysis.

Q3: What level of purity is acceptable for research-grade this compound?

A3: For most research applications, a purity of ≥95% as determined by HPLC is considered acceptable. However, for sensitive in vivo or cell-based assays, a higher purity of ≥98% may be required to minimize off-target effects from impurities.

Q4: What are the common impurities that can be found in synthetic this compound?

A4: Common impurities in synthetic peptides like this compound include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the full-length sequence.

  • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.

  • Side-products: Arising from side reactions during synthesis or cleavage.

  • Epimers (Diastereomers): Peptides containing a D-amino acid instead of the intended L-amino acid.

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used in purification.

Q5: How should I store this compound to ensure its stability?

A5: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions at -20°C should be used within a month, while those at -80°C can be stable for up to six months.[1]

Quality Control and Purity Assessment Data

The following tables summarize typical specifications for research-grade this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence Thr-Phe-Leu-Leu-Arg-Asn-NH2
Molecular Formula C₃₁H₅₃N₉O₆
Molecular Weight 647.82 g/mol
Appearance White to off-white lyophilized powder

Table 2: Typical Quality Control Specifications for Research-Grade this compound

ParameterSpecificationMethod
Purity (by HPLC) ≥95% (typically >97%)RP-HPLC
Identity (by MS) Conforms to expected MWESI-MS or MALDI-TOF MS
Peptide Content Report valueAmino Acid Analysis
Water Content (Karl Fischer) ≤10%Karl Fischer Titration
Counterion (TFA) Content Report valueIon Chromatography
Appearance White solid/powderVisual Inspection

Table 3: Acceptance Criteria for Impurities in Research-Grade Peptides

Impurity TypeAcceptance Criterion
Any single impurity ≤1.0%
Total impurities ≤5.0%

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound peptide.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (ESI-MS or MALDI-TOF MS)

  • Appropriate solvents (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS)

Procedure (for ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the instrument to positive ion mode.

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation temperature.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 300-1000 m/z to observe the [M+H]⁺ and [M+2H]²⁺ ions).

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecular ions of this compound.

    • Compare the observed molecular weight with the theoretical molecular weight (647.82 Da). The observed mass should be within an acceptable tolerance (e.g., ± 0.5 Da).

Protocol 3: Peptide Content by Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition and quantify the peptide content.

Materials:

  • This compound sample

  • 6 M HCl

  • Phenol

  • Amino acid analyzer or HPLC with pre- or post-column derivatization

Procedure:

  • Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Place the sample in a hydrolysis tube and add 6 M HCl containing 0.1% phenol.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization (if required):

    • After hydrolysis, dry the sample to remove the acid.

    • Reconstitute the sample in a suitable buffer and derivatize the amino acids using a reagent such as ninhydrin or o-phthalaldehyde.

  • Chromatographic Separation:

    • Inject the derivatized (or underivatized, depending on the system) sample into an amino acid analyzer or an HPLC system equipped with a suitable column for amino acid separation.

  • Data Analysis:

    • Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.

    • Determine the molar ratios of the amino acids and compare them to the theoretical composition of this compound.

    • Calculate the peptide content based on the total amount of amino acids detected and the initial weight of the peptide.

Troubleshooting Guide

Issue 1: Low Purity of this compound on HPLC Chromatogram

Possible Cause Troubleshooting Steps
Incomplete synthesis or deprotection Review the synthesis and cleavage protocols. Consider optimizing coupling times or using a more efficient cleavage cocktail.
Peptide aggregation Dissolve the peptide in a solvent containing a denaturant like guanidine hydrochloride or urea before HPLC analysis.
Improper storage Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles of solutions.
Oxidation of sensitive residues (if any) While this compound does not contain highly susceptible residues like Met or Cys, if modifications are present, ensure proper handling under inert gas.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause Troubleshooting Steps
Poor peptide solubility Test different solvents for reconstitution. For hydrophobic peptides, small amounts of DMSO or DMF can be used, followed by dilution in aqueous buffer.
TFA counter-ion interference For sensitive cell lines, consider exchanging the TFA counter-ion for acetate or hydrochloride.
Peptide degradation in media Prepare fresh solutions for each experiment. Minimize the time the peptide is in culture media before application to cells.
Receptor desensitization PAR1 can be rapidly desensitized. Optimize the incubation time and concentration of this compound to avoid this.

Issue 3: Unexpected In Vivo Effects or Lack of Efficacy

Possible Cause Troubleshooting Steps
Rapid in vivo degradation Consider the use of protease inhibitors or formulate the peptide in a delivery system that protects it from degradation.
Poor bioavailability Investigate different routes of administration. The peptide's physicochemical properties may limit its absorption.
Off-target effects due to impurities Use a higher purity grade of this compound (≥98%).
Incorrect dosage Perform a dose-response study to determine the optimal effective concentration.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_release Product Release Synthesis Solid-Phase Synthesis of this compound Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC Purity by RP-HPLC Lyophilization->HPLC MS Identity by Mass Spec Lyophilization->MS AAA Peptide Content by AAA Lyophilization->AAA Other Other Tests (Water, TFA Content) Lyophilization->Other CoA Certificate of Analysis HPLC->CoA MS->CoA AAA->CoA Other->CoA FinalProduct Final Product (this compound) CoA->FinalProduct PAR1_Signaling_Pathway Canonical PAR1 Signaling Pathway cluster_G_proteins G-Protein Activation Tfllrn This compound PAR1 PAR1 Receptor Tfllrn->PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK CellularResponse Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability, Cell Proliferation) Ca->CellularResponse MAPK MAPK Pathway PKC->MAPK PKC->CellularResponse ROCK->CellularResponse MAPK->CellularResponse

References

Technical Support Center: Tfllrn-NH2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PAR-1 agonist, Tfllrn-NH2.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor-1 (PAR-1). It mimics the action of the natural tethered ligand that is exposed after cleavage of the PAR-1 N-terminus by proteases like thrombin. Its primary mechanism involves binding to and activating PAR-1, a G-protein coupled receptor (GPCR), which then initiates downstream intracellular signaling cascades.

2. What are the common downstream signaling pathways activated by this compound?

Activation of PAR-1 by this compound typically leads to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13.[1][2][3] This can trigger multiple downstream pathways, including:

  • Phospholipase C (PLC) activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).

  • RhoA activation: This pathway is crucial for stress fiber formation and smooth muscle contraction.[4]

  • Mitogen-Activated Protein Kinase (MAPK) pathway activation: Influencing cellular processes like proliferation and inflammation.[5]

3. How should I store and handle my this compound peptide to ensure its stability?

For long-term storage, lyophilized this compound should be stored at -20°C or colder in a desiccated, airtight container. Under these conditions, the peptide can be stable for several years. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. In solution, peptides are more susceptible to degradation.

4. What is the best solvent to dissolve this compound?

The solubility of peptides depends on their amino acid sequence. For this compound, sterile water is often a suitable solvent. If you encounter solubility issues, adjusting the pH slightly with a weak acid or base can help. For peptides that are difficult to dissolve in aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO) can be used to create a concentrated stock solution, which can then be diluted in your experimental buffer.

5. I am observing high variability in my results. What are the common sources of variability in this compound experiments?

High variability can stem from several factors:

  • Peptide integrity: Improper storage or handling can lead to peptide degradation.

  • Batch-to-batch variability: Different batches of synthetic peptides can have variations in purity and activity.

  • Cell culture conditions: Cell passage number, confluency, and overall health can significantly impact cellular responses.[6][7]

  • Experimental parameters: Inconsistent incubation times, temperatures, and reagent concentrations can introduce variability.

  • Receptor desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of PAR-1, reducing the cellular response.[8][9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound in Cell-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Peptide Degradation Ensure the peptide has been stored correctly (lyophilized at -20°C or colder). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Incorrect Peptide Concentration Verify the calculated concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Low PAR-1 Expression Confirm that your cell line expresses sufficient levels of PAR-1 using techniques like qPCR or Western blotting.
High Cell Passage Number Use cells with a low passage number, as high passage numbers can lead to altered gene expression and signaling responses.[6][7]
Receptor Desensitization Minimize pre-incubation times with the peptide. If repeated stimulation is necessary, allow for a sufficient recovery period for the receptors to resensitize.[8][9][10][11]

Quantitative Data Example: Effect of this compound Concentration on Endothelial Permeability

This compound Concentration (µM)Fold Change in Permeability (Mean ± SD)
0 (Control)1.0 ± 0.1
11.5 ± 0.2
103.2 ± 0.4
505.8 ± 0.6
1005.9 ± 0.7

This table illustrates a typical dose-dependent increase in endothelial permeability with increasing concentrations of this compound. A lack of response may indicate an issue with the peptide or the experimental setup.

Issue 2: High Background or Non-Specific Effects

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Peptide Impurities Ensure you are using a high-purity grade of this compound. Consider using a scrambled peptide control to differentiate specific from non-specific effects.
Contamination of Cell Culture Regularly test your cell cultures for mycoplasma and other contaminants.
Assay Buffer Composition Ensure your assay buffer is compatible with your cells and does not contain components that could interfere with the assay.
Issue 3: Variability Between Experimental Repeats

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded for each experiment.
Variations in Incubation Time Use a precise timer for all incubation steps.
Batch-to-Batch Variation of Reagents If possible, use the same batch of this compound and other critical reagents for a series of experiments. If a new batch is used, perform a validation experiment to ensure consistency.

Quantitative Data Example: Impact of Cell Passage Number on this compound-Induced Calcium Response

Cell Passage NumberPeak Intracellular Calcium (Normalized to Control) (Mean ± SD)
54.5 ± 0.3
153.8 ± 0.5
302.1 ± 0.6
501.2 ± 0.4

This table demonstrates how increasing cell passage number can lead to a decrease in the cellular response to this compound, highlighting the importance of using low-passage cells for consistent results.

Experimental Protocols

Endothelial Cell Permeability Assay (Transwell-Based)

This protocol measures the passage of a tracer molecule across an endothelial cell monolayer grown on a permeable support.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • FITC-Dextran (or other fluorescent tracer)

  • Fluorescence plate reader

Methodology:

  • Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.[12]

  • Starve the cells in serum-free medium for 2-4 hours before the experiment.

  • Add this compound at the desired concentration to the upper chamber of the Transwell.

  • Add FITC-Dextran to the upper chamber.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect samples from the lower chamber.

  • Measure the fluorescence of the samples using a plate reader.

  • Calculate the permeability coefficient or express the data as a fold change relative to an untreated control.

Smooth Muscle Contraction Assay (Organ Bath)

This protocol measures the contractile response of isolated smooth muscle tissue to this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other physiological salt solution)

  • This compound

  • Potassium Chloride (KCl) for viability check

Methodology:

  • Mount the smooth muscle tissue in the organ bath containing oxygenated physiological salt solution at 37°C.[13]

  • Allow the tissue to equilibrate under a resting tension.

  • Assess tissue viability by inducing a contraction with a high concentration of KCl.

  • Wash the tissue and allow it to return to baseline.

  • Add this compound in a cumulative or non-cumulative manner to generate a concentration-response curve.[14]

  • Record the force of contraction using the force transducer.

  • Express the contraction as a percentage of the maximum KCl-induced contraction.

Gene Expression Analysis of COX-2 by qPCR

This protocol measures the induction of cyclooxygenase-2 (COX-2) mRNA in response to this compound.

Materials:

  • Cells responsive to this compound (e.g., endothelial cells)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for COX-2 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time (e.g., 2-4 hours).

  • Extract total RNA from the cells.[15]

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for COX-2 and the housekeeping gene.[16][17]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in COX-2 expression.[16]

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tfllrn_NH2 This compound PAR1 PAR-1 Tfllrn_NH2->PAR1 Binds & Activates G_protein Gαq / Gα12/13 PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates MAPK MAPK Pathway G_protein->MAPK Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_PKC ↑ [Ca2+] Activate PKC IP3_DAG->Ca2_PKC ROCK ROCK RhoA->ROCK Activates Contraction Smooth Muscle Contraction ROCK->Contraction Gene_Expression ↑ COX-2 Gene Expression MAPK->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep Prepare this compound Stock Solution Treatment Treat Cells/Tissue with this compound Peptide_Prep->Treatment Cell_Culture Culture Cells (Low Passage) Cell_Culture->Treatment Incubation Incubate (Controlled Time & Temp) Treatment->Incubation Permeability Permeability Assay Incubation->Permeability Contraction Contraction Assay Incubation->Contraction qPCR Gene Expression (qPCR) Incubation->qPCR Data_Analysis Data Analysis & Interpretation Permeability->Data_Analysis Contraction->Data_Analysis qPCR->Data_Analysis

References

Technical Support Center: Tfllrn-NH2 and Fluorescent Dye Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference between Tfllrn-NH2 and fluorescent dyes in their experiments.

A Note on this compound

Initial searches for "this compound" did not yield a recognized compound with inherent fluorescent properties. It is possible that this is a typographical error for This compound , a well-known peptide agonist of the Protease-Activated Receptor 1 (PAR-1).[1] This guide will proceed under the assumption that users are working with this compound, either labeled with a fluorescent dye or used in assays containing other fluorescent molecules. If you are working with a different molecule, please verify its chemical structure and spectral properties.

Troubleshooting Guide

This guide addresses common issues of unexpected or poor signal in fluorescence-based assays involving peptides like this compound.

Question: Why is my fluorescent signal weaker than expected when using a fluorescently labeled peptide?

Answer: A weaker-than-expected signal can arise from several factors, primarily related to fluorescence quenching. Quenching is a process that decreases the fluorescence intensity of a given substance.[2]

  • Self-Quenching/Aggregation: At high concentrations, fluorophores can interact with each other, leading to a decrease in the overall fluorescence signal. This is a common issue with dyes like fluorescein and rhodamine.[3]

    • Solution: Perform a concentration titration of your labeled peptide to find the optimal concentration that maximizes signal without causing self-quenching.

  • Environmental Quenching: The local chemical environment of the fluorophore can impact its quantum yield.

    • Solution: Ensure your buffer composition (pH, ionic strength) is optimal for your chosen dye. Some buffers can have quenching effects.

  • Photoinduced Electron Transfer (PET): In some cases, the peptide itself can quench the attached dye through PET.

    • Solution: If you suspect PET, consider using a different fluorophore or introducing a longer linker between the peptide and the dye to increase the distance between them.[3]

Question: I am observing signal in a channel where I don't expect it. What could be the cause?

Answer: This issue, often referred to as "bleed-through" or "crosstalk," is typically caused by spectral overlap between the emission spectrum of one fluorophore and the excitation spectrum of another.

  • Spectral Overlap: If the emission peak of your donor dye overlaps with the excitation peak of your acceptor dye, the acceptor dye can be inadvertently excited, leading to a false positive signal.

    • Solution:

      • Check the Spectra: Carefully review the excitation and emission spectra of all fluorescent molecules in your assay.

      • Use a Spectral Viewer: Utilize online tools to visualize the spectral overlap between your dyes.

      • Optimize Filter Sets: Ensure that the bandpass filters in your fluorescence microscope or plate reader are appropriate for your specific dyes and are narrow enough to minimize bleed-through.

      • Sequential Acquisition: If your instrument allows, acquire the signal from each channel sequentially rather than simultaneously.

Question: My FRET (Förster Resonance Energy Transfer) experiment is not working as expected. What are the common pitfalls?

Answer: FRET efficiency is highly dependent on several factors.

  • Poor Spectral Overlap: For FRET to occur, the emission spectrum of the donor fluorophore must significantly overlap with the excitation spectrum of the acceptor fluorophore.

  • Incorrect Distance or Orientation: FRET is sensitive to the distance (typically 1-10 nm) and the relative orientation of the donor and acceptor dyes.

    • Solution: The design of the labeled peptide and its binding partner is critical. If you are labeling this compound and its receptor, for example, the labeling sites must be chosen carefully to ensure the dyes are in close proximity upon binding.

  • Low Labeling Efficiency: Inefficient labeling of your peptide or its binding partner will result in a low FRET signal.

    • Solution: Verify the labeling efficiency using techniques like mass spectrometry or spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: Does the unlabeled this compound peptide interfere with fluorescent dyes?

A1: Unlabeled peptides like this compound are unlikely to directly interfere with fluorescent dyes through mechanisms like FRET or spectral bleed-through. However, they can indirectly affect the fluorescence signal by altering the local environment of the dye if they bind to a labeled target. Additionally, some amino acids can have minor quenching effects, but this is generally not a significant source of interference.

Q2: How do I choose the right fluorescent dye to label my peptide?

A2: The choice of dye depends on several factors:

  • Brightness and Photostability: Select a bright and photostable dye to maximize your signal-to-noise ratio.

  • Environmental Sensitivity: Choose a dye that is not overly sensitive to changes in the local environment, unless this is a desired feature of your assay.

  • Spectral Properties: Ensure the dye's excitation and emission spectra are compatible with your instrumentation and any other fluorophores in your assay.

  • Size and Charge: The size and charge of the dye can potentially impact the bioactivity of a small peptide like this compound.[4] It is advisable to test the biological activity of the labeled peptide to ensure it retains its function.

Q3: What are the best practices for minimizing background fluorescence?

A3: High background can mask your true signal. To minimize it:

  • Use High-Quality Reagents: Use fresh, high-purity solvents and reagents.

  • Autofluorescence: Some biological samples have intrinsic fluorescence. Use appropriate controls to measure and subtract this background. Consider using red-shifted dyes, as autofluorescence is often more prominent in the blue and green regions of the spectrum.

  • Cleanliness: Ensure all cuvettes, plates, and microscope slides are thoroughly cleaned.

Quantitative Data Summary

The following table summarizes the spectral properties of common fluorescent dyes that could be used to label peptides. Note that the exact excitation and emission maxima can vary depending on the local environment.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein (FITC) 49451875,0000.92
Rhodamine B 555580105,0000.31
Alexa Fluor 488 49551971,0000.92
Alexa Fluor 555 555565150,0000.10
Cy3 550570150,0000.15
Cy5 649670250,0000.28

Experimental Protocols

Protocol: Assessing Spectral Bleed-Through

This protocol allows you to quantify the amount of bleed-through between two fluorescent channels.

Materials:

  • Fluorophore-labeled peptide (e.g., this compound-Alexa Fluor 488)

  • A second fluorescent dye used in the assay (e.g., a receptor labeled with Alexa Fluor 555)

  • Appropriate buffers

  • Fluorescence plate reader or microscope with distinct filter sets for each dye.

Methodology:

  • Prepare Single-Dye Controls:

    • Prepare a sample containing only the first labeled component (e.g., this compound-Alexa Fluor 488) at the concentration used in your experiment.

    • Prepare a separate sample containing only the second labeled component (e.g., labeled receptor) at its experimental concentration.

  • Measure Fluorescence:

    • Measure the fluorescence of the first sample in both its primary channel (e.g., the Alexa Fluor 488 channel) and the secondary channel (e.g., the Alexa Fluor 555 channel). The signal in the secondary channel is the bleed-through from the first dye.

    • Measure the fluorescence of the second sample in both its primary channel and the secondary channel. The signal in the first channel is the bleed-through from the second dye.

  • Calculate Bleed-Through Percentage:

    • For each dye, divide the signal in the non-primary channel by the signal in the primary channel and multiply by 100 to get the percentage of bleed-through.

  • Correction (if necessary): If the bleed-through is significant (typically >5-10%), you may need to apply a correction factor to your experimental data from samples containing both dyes.

Visualizations

Spectral_Overlap cluster_donor Donor Dye (e.g., Alexa Fluor 488) cluster_acceptor Acceptor Dye (e.g., Alexa Fluor 555) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (Potential Crosstalk/FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence

Caption: Diagram illustrating spectral overlap between two fluorophores.

Troubleshooting_Workflow Start Unexpected Fluorescence Result Weak_Signal Is the signal weak? Start->Weak_Signal Unexpected_Signal Is there signal in an unexpected channel? Start->Unexpected_Signal no Check_Concentration Check for Self-Quenching (Titrate Concentration) Weak_Signal->Check_Concentration yes Check_Buffer Verify Buffer Compatibility Weak_Signal->Check_Buffer no Check_Spectra Review Dye Spectra for Overlap Unexpected_Signal->Check_Spectra yes End Problem Solved Unexpected_Signal->End no Check_Concentration->End Resolved Check_Buffer->End Resolved Optimize_Filters Optimize Filter Sets / Sequential Acquisition Check_Spectra->Optimize_Filters Overlap Found Optimize_Filters->End Resolved

Caption: A troubleshooting workflow for common fluorescence issues.

References

best practices for handling Tfllrn-NH2 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and application of the Tfllrn-NH2 peptide. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide (Thr-Phe-Leu-Leu-Arg-Asn-NH2) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2][3] It mimics the tethered ligand sequence that is unmasked upon proteolytic cleavage of the N-terminus of the PAR-1 receptor by proteases like thrombin.[4] Activation of PAR-1 by this compound initiates downstream signaling cascades through G-proteins, primarily Gq and G12/13.[5][6]

Q2: How should I store the lyophilized this compound peptide?

A2: For optimal stability, lyophilized this compound should be stored in a dry, dark, and cool environment. For long-term storage, -20°C is recommended.[7] Contamination with moisture will significantly decrease the long-term stability of the solid peptide.[7]

Q3: What is the best way to solubilize this compound?

A3: To solubilize this compound, it is recommended to first allow the vial to warm to room temperature before opening to prevent moisture contamination.[7] The choice of solvent depends on the experimental application. For many in vitro assays, sterile distilled water or a buffer at a pH of around 7 is a good starting point. If solubility is an issue, brief sonication can aid dissolution.[7] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, and then diluting with the aqueous buffer of choice is a common strategy.

Q4: What are the typical working concentrations for this compound in in-vitro assays?

A4: The optimal concentration of this compound will vary depending on the specific assay and cell type. However, based on published data, concentrations in the range of 1 µM to 100 µM are commonly used. For example, the EC50 for this compound in inducing calcium mobilization in cultured neurons has been reported to be 1.9 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Can this compound be used in in-vivo studies?

A5: Yes, this compound has been used in various in-vivo animal models to study processes like inflammation and thrombosis.[8][9][10] The dosage and route of administration will depend on the animal model and the specific research question. For instance, in a mouse model of photothrombosis-induced brain ischemia, a new PAR-1 agonist peptide was administered via injection.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no biological activity 1. Improper peptide storage leading to degradation. 2. Incorrect peptide concentration. 3. Suboptimal assay conditions (e.g., buffer composition, temperature). 4. Low or no PAR-1 expression in the chosen cell line/tissue.1. Ensure the peptide has been stored correctly at -20°C in a dry, dark place. 2. Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. 3. Optimize assay parameters. Perform a dose-response curve to determine the optimal peptide concentration. 4. Confirm PAR-1 expression in your experimental system using techniques like RT-qPCR or Western blotting.
Peptide precipitation in cell culture media 1. Interaction with components in the serum. 2. High peptide concentration exceeding its solubility in the media. 3. pH of the media affecting peptide solubility.1. Test for precipitation in serum-free media. If the issue is resolved, consider reducing the serum concentration or using a delipidized serum. 2. Prepare a more concentrated stock in an appropriate solvent (e.g., DMSO) and add a smaller volume to the media. 3. Check the pH of your final peptide solution in the media. Adjust if necessary, keeping in mind the optimal pH for your cells.
High background signal in fluorescence-based assays (e.g., calcium imaging) 1. Autofluorescence of the peptide or impurities. 2. Suboptimal dye loading or washing steps. 3. Cell stress or death.1. Run a control with the peptide alone (no cells) to check for autofluorescence. If present, consider using a different fluorescent dye with a distinct emission spectrum. 2. Optimize the concentration of the fluorescent indicator and ensure thorough washing to remove excess dye. 3. Ensure cells are healthy and not overly confluent. Use appropriate controls to monitor cell viability.
Inconsistent results between experiments 1. Freeze-thaw cycles of the peptide stock solution. 2. Variation in cell passage number or density. 3. Inconsistent incubation times or other experimental parameters.1. Aliquot the peptide stock solution after the initial preparation to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure uniform cell seeding density. 3. Standardize all experimental steps, including incubation times, temperatures, and reagent concentrations.

Quantitative Data Summary

Parameter Assay Cell/Tissue Type Value Reference
EC50 Calcium MobilizationCultured Neurons1.9 µM[2]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Activation Assay

This protocol outlines a method to assess the activation of endothelial cells in response to this compound by measuring the expression of adhesion molecules.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound peptide

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix) or flow cytometry (fluorescently labeled antibodies against VCAM-1 and ICAM-1)

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach confluence in a 96-well plate or other suitable culture vessel.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in endothelial cell growth medium to the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the HUVECs.

    • Add the prepared this compound solutions at various concentrations to the cells.

    • Include a positive control (e.g., LPS at 1 µg/mL) and a vehicle control (medium with the same concentration of the solvent used for the peptide).

    • Incubate the cells for a predetermined time (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

  • Assessment of Endothelial Activation:

    • By RT-qPCR:

      • After incubation, wash the cells with PBS and lyse them to extract total RNA.

      • Synthesize cDNA from the extracted RNA.

      • Perform qPCR to quantify the mRNA expression levels of adhesion molecules like VCAM-1 and ICAM-1. Normalize the expression to a housekeeping gene.

    • By Flow Cytometry:

      • After incubation, detach the cells using a non-enzymatic cell dissociation solution.

      • Wash the cells and incubate them with fluorescently labeled antibodies against VCAM-1 and ICAM-1.

      • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to measure the contractile response of smooth muscle tissue to this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal rings)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound peptide

  • Phenylephrine or Potassium Chloride (KCl) (for pre-contraction)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Dissect the smooth muscle tissue and cut it into rings of appropriate size.

    • Mount the tissue rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with solution changes every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a high concentration of KCl (e.g., 60 mM) or a standard agonist like phenylephrine to ensure tissue viability.

    • Wash the tissue and allow it to return to the baseline tension.

  • This compound Stimulation:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration and progressively increasing it.

    • Record the contractile response (increase in tension) after each addition.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl or phenylephrine.

    • Plot the concentration-response curve to determine the potency (EC50) and efficacy of this compound.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR-1 Receptor This compound->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Secretion, Endothelial Activation) Ca2->CellularResponse PKC->CellularResponse RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->CellularResponse

Caption: PAR-1 signaling pathway activated by this compound.

Experimental_Workflow_Endothelial_Activation start Start: Confluent Endothelial Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 4-6 hours) treatment->incubation assessment Assess Activation incubation->assessment rt_qpcr RT-qPCR for Adhesion Molecule mRNA assessment->rt_qpcr Gene Expression flow_cytometry Flow Cytometry for Surface Protein Expression assessment->flow_cytometry Protein Expression data_analysis Data Analysis rt_qpcr->data_analysis flow_cytometry->data_analysis end End: Quantified Endothelial Activation data_analysis->end

Caption: Workflow for endothelial cell activation assay.

References

Validation & Comparative

A Comparative Guide: Tfllrn-NH2 versus SFLLRN-NH2 in PAR1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used synthetic peptide agonists of Protease-Activated Receptor 1 (PAR1): Tfllrn-NH2 and SFLLRN-NH2. This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

Introduction to PAR1 and its Synthetic Agonists

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation. It is activated by the serine protease thrombin, which cleaves the receptor's N-terminal domain to expose a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate signaling.

Synthetic peptides that mimic this tethered ligand sequence can activate PAR1 independently of thrombin cleavage. Among these, this compound (Thr-Phe-Leu-Leu-Arg-Asn-NH2) and SFLLRN-NH2 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) are two of the most commonly used research tools. While both peptides activate PAR1, they exhibit differences in selectivity and potency, which are critical considerations for experimental design and interpretation. Notably, this compound is reported to be more selective for PAR1, whereas SFLLRN-NH2 has been shown to also activate PAR2 at higher concentrations[1].

Quantitative Comparison of Agonist Performance

The following table summarizes the available quantitative data on the potency of this compound and SFLLRN-NH2 in various functional assays. It is important to note that a direct comparison of potency can be challenging due to variations in experimental systems and conditions across different studies.

AgonistAssay TypeCell/Tissue TypeParameterValueReference
This compound Calcium MobilizationEA.hy926 endothelial cellsEC504.8 µM[2]
SFLLRN-NH2 Platelet AggregationHuman PlateletsEC50~0.8 µM
SFLLRN-NH2 Platelet AggregationHuman PlateletsEC5024 µM[3]
This compound vs. SFLLRN-NH2 ContractionIsolated Human Renal ArteryContractile ResponseNot significantly different[4]

Note: The EC50 values for SFLLRN-NH2 in platelet aggregation show variability between studies, which may be attributed to differences in experimental protocols and platelet preparation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This protocol is adapted from a method used to measure intracellular calcium mobilization in response to PAR1 agonism in endothelial cells.

1. Cell Culture and Seeding:

  • Culture EA.hy926 endothelial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density that allows them to reach a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS-HEPES.

  • Add the loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark.

3. Agonist Preparation and Addition:

  • Prepare serial dilutions of this compound and SFLLRN-NH2 in HBSS-HEPES.

  • After the dye loading incubation, wash the cells twice with HBSS-HEPES to remove extracellular dye.

  • Add the agonist solutions to the respective wells.

4. Data Acquisition:

  • Immediately after agonist addition, measure the fluorescence intensity using a fluorescence plate reader.

  • Record the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm for Fluo-4.

  • Data is typically collected every 1-2 seconds for a period of 2-5 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response or as a percentage of the response to a saturating concentration of a reference agonist.

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture EA.hy926 cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading agonist_add Add agonists to wells dye_loading->agonist_add agonist_prep Prepare agonist dilutions agonist_prep->agonist_add read_fluorescence Measure fluorescence intensity agonist_add->read_fluorescence calc_delta_f Calculate ΔF (Peak - Baseline) read_fluorescence->calc_delta_f normalize Normalize data calc_delta_f->normalize dose_response Generate dose-response curve normalize->dose_response ec50 Determine EC50 dose_response->ec50

Calcium Mobilization Assay Workflow

Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to measure platelet aggregation in response to PAR1 agonists.

1. Platelet-Rich Plasma (PRP) Preparation:

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • Carefully collect the upper PRP layer.

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.

  • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

3. Aggregometry:

  • Pre-warm the PRP samples to 37°C.

  • Place a cuvette containing PPP into the aggregometer to set the 100% aggregation baseline.

  • Place a cuvette with the standardized PRP into the sample well of the aggregometer to set the 0% aggregation baseline.

  • Add a stir bar to the PRP sample and allow it to equilibrate for a few minutes.

  • Add the PAR1 agonist (this compound or SFLLRN-NH2) to the PRP and immediately start recording the change in light transmission.

4. Data Acquisition and Analysis:

  • The aggregometer measures the increase in light transmission as platelets aggregate.

  • The aggregation is recorded for a set period, typically 5-10 minutes.

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • To determine the EC50, perform a dose-response experiment with varying concentrations of the agonist and plot the maximum aggregation against the logarithm of the agonist concentration.

G Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis blood_draw Draw whole blood prp_prep Prepare Platelet-Rich Plasma (PRP) blood_draw->prp_prep adjust_count Adjust platelet count prp_prep->adjust_count calibrate Calibrate aggregometer with PPP and PRP adjust_count->calibrate add_agonist Add agonist to pre-warmed PRP calibrate->add_agonist record_agg Record light transmission add_agonist->record_agg determine_max_agg Determine max % aggregation record_agg->determine_max_agg dose_response Generate dose-response curve determine_max_agg->dose_response ec50 Determine EC50 dose_response->ec50

Platelet Aggregation Assay Workflow

PAR1 Signaling Pathway

Activation of PAR1 by either thrombin or synthetic agonists like this compound and SFLLRN-NH2 leads to the coupling of the receptor to multiple heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi/o. This initiates a cascade of downstream signaling events.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and contributes to changes in cell shape and motility.

  • Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Arrestin Pathway: Following activation, PAR1 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).

G PAR1 Signaling Pathway cluster_receptor Receptor Activation cluster_gprotein G Protein Coupling cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Pathway agonist This compound / SFLLRN-NH2 par1 PAR1 agonist->par1 gq Gαq/11 par1->gq g12 Gα12/13 par1->g12 gi Gαi/o par1->gi grk GRK par1->grk arrestin β-Arrestin par1->arrestin plc PLC gq->plc rhoa RhoA g12->rhoa ac Adenylyl Cyclase gi->ac ip3_dag IP3 & DAG plc->ip3_dag stress_fibers Stress Fiber Formation rhoa->stress_fibers camp ↓ cAMP ac->camp ca2 ↑ [Ca2+]i ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc grk->par1 Phosphorylation erk ERK1/2 Activation arrestin->erk internalization Receptor Internalization arrestin->internalization

PAR1 Signaling Pathway

Conclusion

Both this compound and SFLLRN-NH2 are effective agonists for studying PAR1-mediated cellular responses. The choice between these two peptides should be guided by the specific requirements of the experiment. This compound may be preferred for studies requiring high selectivity for PAR1. In contrast, SFLLRN-NH2 has been extensively used and characterized, particularly in the context of platelet biology. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their experimental designs and in the interpretation of their results. Further direct comparative studies under identical experimental conditions would be beneficial to more definitively delineate the relative potencies and efficacies of these two important research tools.

References

Validating Tflrn-NH2 Activity with PAR1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental data and protocols for researchers validating the activity of the PAR1 agonist, Tflrn-NH2, using PAR1 antagonists. The information is intended for scientists and professionals in drug development to facilitate the objective assessment of product performance against other alternatives.

Comparative Efficacy of PAR1 Agonists and Antagonists

The following tables summarize the quantitative data on the potency of Tflrn-NH2 and the inhibitory effects of various PAR1 antagonists.

Table 1: Potency of PAR1 Agonist Tflrn-NH2

AgonistAssay TypeCell Line/SystemEC50Reference
Tflrn-NH2Intracellular Calcium MobilizationEndothelial Cells (EA.hy926)4.8 µM[1]
Tflrn-NH2Intracellular Calcium MobilizationCultured Neurons1.9 µM[2]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Table 2: Inhibitory Potency of PAR1 Antagonists against Tflrn-NH2-Induced Activity

AntagonistAssay TypeCell LineAgonist ConcentrationIC50Reference
VorapaxarIntracellular Calcium MobilizationEndothelial Cells (EA.hy926)5 µM Tflrn-NH20.032 µM[1]
AtopaxarIntracellular Calcium MobilizationEndothelial Cells (EA.hy926)5 µM Tflrn-NH20.033 µM[1]
RWJ-58259Intracellular Calcium MobilizationEndothelial Cells (EA.hy926)5 µM Tflrn-NH20.020 µM[1]
Oxazole 30Platelet AggregationHuman PlateletsSFLLRN-NH26.6 µM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is adapted from studies measuring PAR1-mediated calcium influx in endothelial cells.[1][4]

Objective: To measure the ability of Tflrn-NH2 to induce intracellular calcium release and to determine the inhibitory potency of PAR1 antagonists.

Materials:

  • EA.hy926 endothelial cells

  • 96-well black, clear-bottom plates

  • DMEM complete media

  • Fluo-4 AM calcium indicator dye

  • Tflrn-NH2

  • PAR1 Antagonists (e.g., Vorapaxar, Atopaxar)

  • Plate reader with fluorescence detection (485 nm excitation, 525 nm emission)

Procedure:

  • Cell Seeding: Seed EA.hy926 cells in a 96-well plate at a density of 60,000 cells/well and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer and then load with Fluo-4 AM dye for 1 hour at 37°C.

  • Antagonist Incubation: For antagonist testing, incubate the cells with varying concentrations of the PAR1 antagonist for a predetermined time.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the plate reader.

  • Agonist Addition: Add Tflrn-NH2 to the wells to stimulate the cells.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence to determine the cellular response. For antagonist experiments, plot the response against the antagonist concentration to calculate the IC50 value.

Protocol 2: Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry method.[5][6][7]

Objective: To assess the pro-aggregatory effect of Tflrn-NH2 on platelets and the inhibitory effect of PAR1 antagonists.

Materials:

  • Freshly drawn human whole blood collected in citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Tflrn-NH2

  • PAR1 Antagonists

  • Saline (negative control)

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge a separate aliquot at a high speed (e.g., 2,500 x g for 15 minutes) to obtain PPP, which is used as a blank.

  • Instrument Setup: Set the aggregometer to 100% light transmission with PPP and 0% with PRP.

  • Sample Preparation: Place a stir bar and a specific volume of PRP into the aggregometer cuvettes and allow them to warm to 37°C.

  • Antagonist Incubation: For inhibition studies, add the PAR1 antagonist to the PRP and incubate for a specified period.

  • Aggregation Measurement: Add Tflrn-NH2 to the cuvette to induce aggregation. The aggregometer will record the change in light transmission as platelets aggregate.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. For antagonist studies, the percentage inhibition is calculated relative to the control (agonist alone).

Visualizing the Molecular Interactions and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action Tflrn-NH2 Tflrn-NH2 PAR1 PAR1 Tflrn-NH2->PAR1 Binds & Activates Gq Gαq PAR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Cytosol->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Substrates Antagonist PAR1 Antagonist (e.g., Vorapaxar) Antagonist->PAR1 Inhibits

Caption: PAR1 Signaling Pathway Activated by Tflrn-NH2.

Experimental_Workflow cluster_agonist_validation Agonist Activity Validation cluster_antagonist_validation Antagonist Activity Validation cluster_comparison Comparative Analysis start_agonist Prepare Cells/Platelets add_tflrn Add Tflrn-NH2 start_agonist->add_tflrn measure_response_agonist Measure Response (Ca²⁺ Flux or Aggregation) add_tflrn->measure_response_agonist analyze_ec50 Analyze Data (EC50) measure_response_agonist->analyze_ec50 compare_data Compare EC50 and IC50 with known compounds analyze_ec50->compare_data start_antagonist Prepare Cells/Platelets add_antagonist Incubate with PAR1 Antagonist start_antagonist->add_antagonist add_tflrn_antagonist Add Tflrn-NH2 add_antagonist->add_tflrn_antagonist measure_response_antagonist Measure Response add_tflrn_antagonist->measure_response_antagonist analyze_ic50 Analyze Data (IC50) measure_response_antagonist->analyze_ic50 analyze_ic50->compare_data conclusion Determine Relative Potency and Efficacy compare_data->conclusion

Caption: Workflow for Validating Tflrn-NH2 and PAR1 Antagonists.

References

A Researcher's Guide to Selecting an Appropriate Negative Control for Tachykinin-Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In peptide-based research, particularly in the development of novel therapeutics, the use of a proper negative control is paramount to validate the specificity of the observed biological effects. This guide provides a comprehensive comparison of potential negative control peptides for Tachykinin-Related Peptides (TKRPs), using a hypothetical TKRP, "Tfllrn-NH2," as an illustrative example. Since the exact sequence of "this compound" is not publicly documented, we will use a representative hypothetical TKRP sequence, H-Ser-Lys-Phe-Val-Gly-Leu-Met-NH₂ (SKFVGLM-NH₂), which contains the conserved C-terminal motif characteristic of this peptide family. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate negative control for their experiments.

Tachykinin-related peptides are known to exert their effects through G protein-coupled receptors (GPCRs), initiating a signaling cascade that typically involves the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1][2] An ideal negative control should be structurally similar to the active peptide but devoid of its biological activity, thereby demonstrating that the observed effects are a direct result of the specific peptide sequence and its interaction with the receptor.

Comparison of Potential Negative Control Peptides

There are several strategies for designing a negative control peptide. The most common and effective approaches include scrambled peptides, alanine-substituted peptides, and C-terminally modified peptides. Each of these has its own advantages and is suitable for different experimental contexts.

Control Peptide TypeDesign RationaleHypothetical SequenceKey AdvantagesPotential Drawbacks
Scrambled Peptide The amino acid composition is identical to the active peptide, but the sequence is randomized. This control is used to demonstrate that the specific sequence is critical for activity.[3][4][5]H-Val-Gly-Met-Ser-Lys-Leu-Phe-NH₂ (VGSKLF-NH₂)- Same molecular weight and overall physicochemical properties.- Excellent for demonstrating sequence specificity.- May not be completely inert if a new, unexpected binding motif is accidentally created.- Does not pinpoint specific residues crucial for activity.
Alanine-Substituted Peptide A key amino acid residue, predicted to be essential for receptor binding or activation, is replaced by alanine. Alanine is chosen for its small, non-reactive side chain.[6][7][8]H-Ser-Lys-Ala -Val-Gly-Leu-Met-NH₂ (SKA VGLM-NH₂)- Helps to identify critical residues for peptide function.- Minimal structural perturbation compared to other substitutions.- The peptide may retain partial activity if the substituted residue is not absolutely critical.- Requires some prior knowledge or prediction of key residues.
C-terminally Truncated Peptide The C-terminal amino acid or a portion of the C-terminal sequence, which is often crucial for the activity of TKRPs, is removed.H-Ser-Lys-Phe-Val-Gly-Leu-OH- Directly tests the importance of the C-terminal amide group or residues.- Often results in a complete loss of function for TKRPs.- Significant change in the peptide's physicochemical properties (e.g., charge, size).- May not be suitable if the N-terminal or middle portion of the peptide has independent, non-specific effects.

Experimental Validation of Negative Controls

To confirm that a chosen peptide is a valid negative control, it is essential to perform a series of validation experiments. These experiments should ideally assess both the binding of the peptide to the receptor and its ability to initiate downstream signaling.

Table 1: Hypothetical Validation Data for Control Peptides
PeptideReceptor Binding Affinity (Ki, nM)Intracellular Ca²⁺ Mobilization (EC₅₀, nM)
SKFVGLM-NH₂ (Active Peptide) 1015
Scrambled Control > 10,000No response
Alanine-Substituted Control > 10,000No response
C-terminally Truncated Control > 10,000No response

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of the control peptides to the target TKRP receptor.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the TKRP receptor of interest (e.g., HEK293 cells) to a confluency of 80-90%.

  • Membrane Preparation: Harvest the cells, homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled TKRP agonist (e.g., ¹²⁵I-labeled Substance P), and increasing concentrations of the unlabeled competitor peptides (the active peptide and the potential negative controls).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ values and subsequently the Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of the control peptides to elicit a downstream signaling response.

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Peptide Stimulation: Place the plate in a fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the active peptide or the control peptides.

  • Fluorescence Measurement: Measure the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the logarithm of the peptide concentration to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane TKR Tachykinin Receptor (GPCR) Gq Gq TKR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TKRP This compound (Agonist) TKRP->TKR Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Tachykinin signaling pathway.

Negative_Control_Validation_Workflow start Design Negative Control Peptides synthesis Peptide Synthesis and Purification start->synthesis binding_assay Competitive Receptor Binding Assay synthesis->binding_assay signaling_assay Intracellular Calcium Mobilization Assay synthesis->signaling_assay data_analysis Data Analysis (Ki and EC₅₀) binding_assay->data_analysis signaling_assay->data_analysis validation Validate as Negative Control? data_analysis->validation conclusion_valid Valid Negative Control validation->conclusion_valid No Binding & No Signaling conclusion_invalid Redesign or Choose Alternative Control validation->conclusion_invalid Binding or Signaling

Caption: Experimental workflow for negative control validation.

Logical_Relationships cluster_peptides Peptides Active_Peptide This compound (Active) Receptor TKRP Receptor Active_Peptide->Receptor Binds & Activates Scrambled Scrambled Control Scrambled->Receptor No Binding Alanine Alanine-Substituted Control Alanine->Receptor No Binding Truncated Truncated Control Truncated->Receptor No Binding Response Biological Response Receptor->Response

Caption: Logical relationship of peptides to the receptor.

Conclusion

The selection of an appropriate negative control is a critical step in ensuring the validity and reproducibility of research involving bioactive peptides like this compound. A scrambled peptide is often the preferred choice as it maintains the same amino acid composition and physicochemical properties as the active peptide, providing a stringent test of sequence specificity. However, alanine-substituted or truncated peptides can also serve as excellent negative controls, particularly when investigating the roles of specific residues or functional groups. Regardless of the choice, it is imperative to experimentally validate the lack of receptor binding and biological activity of the control peptide using assays such as those detailed in this guide. By following these guidelines, researchers can confidently attribute the observed biological effects to the specific sequence of their peptide of interest.

References

Assessing the Specificity of Tfllrn-NH2 for PAR1 Over Other PARs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the activity of the peptide agonist Tfllrn-NH2, a known Protease-Activated Receptor 1 (PAR1) agonist, across the PAR family (PAR1, PAR2, PAR3, and PAR4). The data presented is compiled from multiple experimental sources to offer a comprehensive overview of its specificity.

This compound is widely recognized as a selective agonist for PAR1, effectively mimicking the action of the native tethered ligand that is exposed upon proteolytic cleavage of the receptor by thrombin.[1][2] Its utility as a research tool hinges on its ability to activate PAR1 without significantly engaging other members of the PAR family. This guide assesses the evidence for this selectivity.

Comparative Activity of this compound at PARs

Experimental evidence strongly indicates that this compound is highly selective for PAR1, with minimal to no activity reported for PAR2 and PAR4. Direct functional data for PAR3 is limited, which is consistent with its proposed role as a co-receptor rather than a directly signaling receptor in many cell types.

ReceptorAgonistReported ActivityEC50 (Concentration for 50% maximal effect)
PAR1 This compound Agonist ~1.9 µM - 4.8 µM [1][3]
PAR2This compoundNo significant agonist activity reportedNot applicable[4][5]
PAR3This compoundNo direct signaling activity reportedNot applicable
PAR4This compoundNo significant agonist activity reportedNot applicable[4][6]

Experimental Evidence for Selectivity

Activity at PAR1

Numerous studies have confirmed the agonist activity of this compound at PAR1. In cultured neurons, this compound stimulated concentration-dependent increases in intracellular calcium ([Ca2+]i) with an EC50 of 1.9 µM.[1] In endothelial cells, an EC50 of 4.8 µM was determined for this compound-induced calcium mobilization.[3] Furthermore, in vivo studies have shown that this compound induces physiological responses, such as plasma extravasation, which are absent in PAR1 knockout mice, confirming that its effects are mediated through PAR1.[7]

Lack of Activity at PAR2

Studies designed to probe for cross-reactivity have shown that this compound does not activate PAR2. For instance, research on PAR2 antagonists demonstrated that while these antagonists could block PAR2 activation by PAR2-specific agonists, they had no effect on this compound-induced calcium mobilization, indicating this compound does not engage PAR2.[3] It has been highlighted that, unlike other PAR1-activating peptides such as SFLLR-NH2 which can also activate PAR2, this compound is highly selective for PAR1.[5]

Lack of Activity at PAR4

Similar to PAR2, this compound has not been shown to activate PAR4. In functional assays using guinea-pig lower esophageal sphincter strips, PAR4-specific activating peptides did not cause any relaxation or contraction, in contrast to the clear responses seen with the PAR1 agonist this compound.[6] In studies on human mesangial cells, a specific PAR4 agonist peptide (AY-NH2) elicited a robust calcium transient, while this compound also induced a response that was blocked by a PAR1 inhibitor, indicating distinct receptor activation.[8] Furthermore, in a rat paw edema model, a PAR2 antagonist, GB88, which was shown to be selective for PAR2, did not inhibit the effects of the PAR1 agonist this compound or the PAR4 agonist AYPGKF, suggesting distinct signaling pathways for each receptor.[4]

Experimental Protocols

The specificity of this compound is typically assessed using in vitro functional assays on cell lines engineered to express a single type of PAR, or on native tissues with a known PAR expression profile.

Intracellular Calcium Mobilization Assay

This is a common method to assess the activation of Gq-coupled receptors like PARs.

  • Cell Culture and Dye Loading:

    • Human cell lines (e.g., HEK293 or endothelial cells like EA.hy926) expressing the PAR of interest (PAR1, PAR2, or PAR4) are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.[3][9][10]

    • Cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.[10] This dye exhibits a large increase in fluorescence upon binding to free intracellular calcium.

  • Agonist Stimulation and Signal Detection:

    • After dye loading, the cells are washed with a buffered salt solution (e.g., HBSS-HEPES).

    • The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

    • This compound or control PAR agonists (e.g., SLIGKV-NH2 for PAR2, AYPGKF-NH2 for PAR4) are added to the wells at various concentrations.[3]

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve.

    • The EC50 value is calculated from this curve to determine the potency of the agonist for the specific receptor. A lack of a dose-dependent increase in fluorescence indicates no agonist activity.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the PAR1 signaling pathway and a typical experimental workflow for assessing agonist specificity.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane PAR1 PAR1 Gq Gαq PAR1->Gq Couples to G1213 Gα12/13 PAR1->G1213 Couples to PLC PLC Gq->PLC Activates RhoGEF RhoGEF Activation G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Cleaves Tfllrn This compound Tfllrn->PAR1 Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response RhoGEF->Cellular_Response

Caption: PAR1 signaling pathway activated by this compound.

Specificity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_results Results Analysis Cell_PAR1 Cells expressing only PAR1 Tfllrn Add this compound (Dose-Response) Cell_PAR1->Tfllrn Cell_PAR2 Cells expressing only PAR2 Cell_PAR2->Tfllrn Cell_PAR4 Cells expressing only PAR4 Cell_PAR4->Tfllrn Assay Calcium Mobilization Assay Tfllrn->Assay Result_PAR1 Robust Ca²⁺ Signal (EC50 Calculation) Assay->Result_PAR1 Result_PAR2 No Significant Ca²⁺ Signal Assay->Result_PAR2 Result_PAR4 No Significant Ca²⁺ Signal Assay->Result_PAR4 Conclusion Conclusion: This compound is selective for PAR1 Result_PAR1->Conclusion Result_PAR2->Conclusion Result_PAR4->Conclusion

Caption: Workflow for assessing this compound specificity.

References

Comparative Analysis of Tfllrn-NH2 Cross-Reactivity with PAR2, PAR3, and PAR4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity of the synthetic peptide Tfllrn-NH2 with Protease-Activated Receptors (PARs) 2, 3, and 4. This compound is a well-established selective agonist for PAR1, a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. Understanding its selectivity profile is crucial for researchers in pharmacology, drug development, and molecular biology to ensure the precise interpretation of experimental results and to guide the development of targeted therapeutics.

This document summarizes available experimental data on the functional activity of this compound at PAR2, PAR3, and PAR4, details the experimental methodologies used for these assessments, and provides an overview of the distinct signaling pathways activated by each of these receptors.

Quantitative Comparison of this compound Activity across PAR Subtypes

Experimental evidence strongly indicates that this compound is a potent and selective agonist for PAR1 with negligible to no functional activity on PAR2 and PAR4. The role of PAR3 is more complex, acting as a cofactor that modulates PAR1 activity rather than being directly activated by this compound.

ReceptorPeptide AgonistAssay TypeCell LineEndpointResult (EC50/Ki)Citation
PAR1 This compound Calcium MobilizationCultured NeuronsIntracellular Ca2+ increase1.9 µM (EC50) [1]
PAR2 This compound Radioligand Binding AssayHuman PAR2-expressing cellsInhibition of [3H]2-furoyl-LIGRL-NH2 binding> 1 mM (Ki) [2]
PAR3 This compound In vivo nociceptionPAR3 knockout miceMechanical hypersensitivityPotentiated effect in knockout [3]
PAR4 GYPGKF-NH2 / GYPGQV-NH2 Calcium Signaling / ContractilityHEK cells / Rat aortaIntracellular Ca2+ increase / VasorelaxationNo activation of PAR1 or PAR2 [4]

Key Findings:

  • High Selectivity for PAR1: this compound activates PAR1 at a micromolar concentration (EC50 = 1.9 µM)[1].

  • Negligible PAR2 Cross-Reactivity: The binding affinity of this compound for PAR2 is extremely low, with a Ki value exceeding 1 mM, indicating a lack of significant interaction[2].

  • Modulatory Role of PAR3: Studies in PAR3 knockout mice show that the absence of PAR3 enhances the pro-nociceptive effects of this compound. This suggests that PAR3 may act as a negative modulator of PAR1 signaling rather than being directly activated by the peptide[3].

  • No Evidence of PAR4 Agonism: While direct testing of this compound on PAR4 is not explicitly detailed in the reviewed literature, studies using selective PAR4 agonists demonstrate a lack of cross-reactivity with PAR1 and PAR2, implying distinct ligand recognition sites[4].

Signaling Pathways and Experimental Workflows

The differential effects of this compound across the PAR family are rooted in the distinct signaling cascades initiated by each receptor upon activation.

Protease-Activated Receptor Signaling Pathways

PAR_Signaling cluster_par1 PAR1 Signaling cluster_par2 PAR2 Signaling cluster_par3 PAR3 (Cofactor Role) cluster_par4 PAR4 Signaling PAR1 PAR1 Gq11 Gαq/11 PAR1->Gq11 Gi Gαi PAR1->Gi G1213_1 Gα12/13 PAR1->G1213_1 PLC_1 PLCβ Gq11->PLC_1 AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit RhoGEF_1 RhoGEF G1213_1->RhoGEF_1 IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 Ca_PKC_1 Ca²⁺ & PKC IP3_DAG_1->Ca_PKC_1 RhoA_1 RhoA RhoGEF_1->RhoA_1 PAR2 PAR2 Gq11_2 Gαq/11 PAR2->Gq11_2 G1213_2 Gα12/13 PAR2->G1213_2 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC_2 PLCβ Gq11_2->PLC_2 RhoGEF_2 RhoGEF G1213_2->RhoGEF_2 IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 Ca_PKC_2 Ca²⁺ & PKC IP3_DAG_2->Ca_PKC_2 RhoA_2 RhoA RhoGEF_2->RhoA_2 ERK12 ERK1/2 beta_arrestin->ERK12 PAR3 PAR3 PAR1_dimer PAR1 PAR3->PAR1_dimer Heterodimerization G1213_3 Gα12/13 PAR1_dimer->G1213_3 Potentiates Coupling PAR4 PAR4 Gq11_4 Gαq/11 PAR4->Gq11_4 G1213_4 Gα12/13 PAR4->G1213_4 PLC_4 PLCβ Gq11_4->PLC_4 RhoGEF_4 RhoGEF G1213_4->RhoGEF_4 IP3_DAG_4 IP3 & DAG PLC_4->IP3_DAG_4 Ca_PKC_4 Ca²⁺ & PKC IP3_DAG_4->Ca_PKC_4 RhoA_4 RhoA RhoGEF_4->RhoA_4

Caption: Overview of PAR signaling pathways.

General Experimental Workflow for Assessing PAR Agonist Activity

Experimental_Workflow cluster_workflow Agonist Activity Workflow start Start: Cell Culture (Expressing target PAR) assay_prep Assay Preparation (e.g., Dye loading for Ca²⁺ assay) start->assay_prep agonist_add Addition of this compound (or other agonists) assay_prep->agonist_add incubation Incubation agonist_add->incubation measurement Signal Measurement (e.g., Fluorescence, Luminescence) incubation->measurement data_analysis Data Analysis (Dose-response curves, EC50/IC50 calculation) measurement->data_analysis end End: Determine Agonist Potency and Efficacy data_analysis->end

Caption: Workflow for PAR agonist assessment.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to assess the activation of Gq-coupled GPCRs, such as PARs.

  • Cell Culture:

    • Culture cells endogenously expressing the PAR of interest or transfected to express a specific PAR subtype (e.g., HEK293, CHO cells) in appropriate media.

    • Plate cells in 96-well black, clear-bottom microplates and grow to confluency.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered solution, often containing an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Incubate the plate in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Agonist Addition and Signal Detection:

    • Prepare serial dilutions of this compound and control agonists in the buffered solution.

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Automatically inject the agonist solutions into the wells.

    • Immediately begin recording fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Normalize the data to the baseline and/or a maximum response control.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway, a downstream signaling event for many GPCRs.

  • Cell Culture and Treatment:

    • Culture cells in appropriate multi-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound or other agonists for a specific time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

Conclusion

The available data robustly supports the high selectivity of this compound for PAR1 over PAR2 and PAR4. Its interaction with PAR3 appears to be modulatory rather than direct activation. This high degree of selectivity makes this compound an invaluable tool for specifically probing PAR1 function in various physiological and pathological contexts. Researchers utilizing this peptide can be confident in attributing its observed effects to the activation of PAR1, particularly when used at concentrations around its EC50. For studies where the potential for off-target effects is a critical concern, it is recommended to perform counter-screening assays, such as the calcium mobilization or ERK phosphorylation assays detailed above, using cell lines expressing the other PAR subtypes.

References

Unraveling PAR1 Activation: A Comparative Analysis of Tfllrn-NH2 Dose-Response

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, Protease-Activated Receptors (PARs) play a pivotal role in a myriad of physiological and pathological processes. Specifically, PAR1 has emerged as a significant therapeutic target. This guide provides a comprehensive dose-response analysis of Tfllrn-NH2, a selective PAR1 agonist, and compares its performance with other relevant activating peptides. This objective comparison, supported by experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Quantitative Dose-Response Analysis

The efficacy of a receptor agonist is fundamentally characterized by its dose-response relationship, with key metrics being the half-maximal effective concentration (EC50) and the maximum response (Emax). Below is a comparative summary of the dose-response data for this compound and other PAR agonists.

AgonistReceptor TargetEC50 (μM)Emax (% of Control)Cell Type/AssayReference
This compound PAR1 1.9 Not Reported Cultured Neurons (Calcium Mobilization) [1][2]
SFLLRN-NH2PAR124 (platelet aggregation)Not ReportedHuman Platelets[3]
ThrombinPAR10.024 (as 24 mU/ml)>50% increase in [Ca2+]iCultured Neurons (Calcium Mobilization)[2]
SLIGKV-NH2PAR2Not ReportedNot ReportedNot Reported
AC-55541PAR2pEC50 = 6.7Not ReportedPI Hydrolysis/Calcium Mobilization[4]
GB-110PAR20.28Not ReportedHT29 cells (Calcium Release)[4]

Note: Emax values are often context- and assay-dependent and are not always reported in a standardized format.

Experimental Protocols

Accurate and reproducible dose-response data is contingent on meticulous experimental execution. The following is a generalized protocol for a cell-based calcium mobilization assay, a common method for assessing PAR1 activation.

Protocol: In Vitro Calcium Mobilization Assay for PAR1 Activation

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing PAR1 (e.g., human umbilical vein endothelial cells - HUVECs, or a recombinant cell line) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Resuspend the cells in the assay buffer at a determined concentration.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Dose-Response Plate Preparation:

    • Prepare serial dilutions of this compound and other test agonists in the assay buffer. A typical concentration range would span from picomolar to micromolar.

    • Pipette the diluted agonists into a 96-well or 384-well black, clear-bottom plate. Include wells with buffer only as a negative control and a known maximal agonist as a positive control.

  • Assay Execution:

    • Dispense the dye-loaded cell suspension into the wells of the assay plate.

    • Immediately place the plate into a fluorescence plate reader equipped with an automated injection system.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye before and after the addition of the agonist. Kinetic readings are taken to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 and Emax values.[5][6]

Visualizing the Molecular Mechanisms

To better understand the context of this dose-response analysis, the following diagrams illustrate the PAR1 signaling pathway and the experimental workflow.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage This compound This compound This compound->PAR1_inactive Direct Activation PAR1_active PAR1 (Active) Tethered Ligand Gq Gαq PAR1_active->Gq G12_13 Gα12/13 PAR1_active->G12_13 PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: PAR1 Signaling Pathway.

Dose_Response_Workflow Start Start Cell_Culture 1. Cell Culture (PAR1-expressing cells) Start->Cell_Culture Cell_Prep 2. Cell Preparation (Harvesting & Washing) Cell_Culture->Cell_Prep Dye_Loading 3. Calcium Dye Loading (e.g., Fura-2 AM) Cell_Prep->Dye_Loading Plate_Prep 4. Plate Preparation (Serial Dilutions of Agonists) Dye_Loading->Plate_Prep Assay 5. Assay Execution (Add cells to plate) Plate_Prep->Assay Data_Acq 6. Data Acquisition (Fluorescence Measurement) Assay->Data_Acq Data_Analysis 7. Data Analysis (Curve Fitting, EC50/Emax) Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: Dose-Response Assay Workflow.

Discussion and Conclusion

This compound serves as a potent and selective tool for activating PAR1, with an EC50 in the low micromolar range.[1][2] Its direct agonistic activity, mimicking the tethered ligand exposed by thrombin cleavage, allows for the specific interrogation of PAR1-mediated signaling pathways without the confounding proteolytic activity of thrombin.[7] The comparative data highlights the varying potencies of different PAR agonists, emphasizing the importance of selecting the appropriate tool compound for a given research question. For instance, while thrombin is a more potent activator, its pleiotropic effects may not be desirable in all experimental contexts.

This guide provides a foundational understanding of the dose-response characteristics of this compound in the context of PAR1 activation. The provided experimental protocol offers a starting point for researchers to generate their own robust and reliable data. The visualization of the signaling pathway and experimental workflow aims to enhance comprehension and facilitate experimental design. Future research should focus on generating comprehensive Emax data and exploring the dose-response of this compound in a wider array of cell types and functional assays to further elucidate its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of Tfllrn-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tfllrn-NH2, a potent PAR1-selective agonist peptide, is crucial for ensuring laboratory safety and environmental protection.[1] This document provides essential information and step-by-step procedures for the safe handling and disposal of this bioactive peptide, targeting researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.

Chemical and Safety Data Summary
PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 197794-83-5 (free base)[1][2][3]
Molecular Formula C31H53N9O6[2][3]
Molecular Weight 647.81 g/mol [2][3]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[3]

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be handled with care, treating it as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.[2]

  • Eye Protection: Safety goggles or a face shield should be worn.[2][3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

Waste Segregation and Collection

Proper segregation of waste is a critical first step in the disposal process.

  • Solid Waste:

    • Place unused or expired solid this compound into a clearly labeled, sealed container designated for chemical or biohazardous waste.[4]

    • Contaminated materials such as gloves, pipette tips, and vials that have come into contact with the peptide should also be collected in this container.[4][5]

    • Ensure the container is compatible with the waste and properly sealed to prevent leaks.[5]

  • Liquid Waste:

    • Liquid solutions of this compound, including any solvents used for its dissolution (e.g., DMSO, acetonitrile), must be collected in a designated liquid chemical waste container.[4]

    • Crucially, do not pour liquid peptide waste down the drain. [2][4][6] This is to avoid environmental contamination, as the substance is very toxic to aquatic life.[3]

    • If the peptide was dissolved in a solvent, the entire solution should be treated as chemical waste.[4]

Labeling and Storage

Accurate labeling and safe storage of waste are essential for proper disposal and to prevent accidental misuse.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents present.[5]

    • Follow your institution's specific labeling requirements.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]

    • Containers should be kept tightly closed except when adding waste.[6]

Final Disposal

The final disposal of this compound waste must be conducted through approved channels.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office will have specific protocols for the disposal of hazardous chemical waste.[4]

  • Use a Certified Waste Disposal Company: For laboratories without an EHS office, or for independent researchers, a certified hazardous waste disposal company should be contacted.[4] These companies are equipped to handle and dispose of chemical waste in compliance with federal and state regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Solid Waste (Peptide powder, contaminated consumables) waste_form->solid_waste Solid liquid_waste Liquid Waste (Peptide in solution) waste_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage no_drain Do NOT Pour Down Drain collect_liquid->no_drain no_drain->storage disposal Arrange for Disposal storage->disposal ehs Contact Institutional EHS disposal->ehs Institution certified_company Hire Certified Waste Disposal Company disposal->certified_company Independent end End: Waste Disposed ehs->end certified_company->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tfllrn-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of TFLLRN-NH2 (CAS No: 197794-83-5), a potent, PAR1-selective agonist peptide.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are required during handling.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields.[2]
Hand Protection Protective GlovesChemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[3]
Body Protection Impervious ClothingA lab coat or other impervious clothing is necessary to prevent skin contact.[2]
Respiratory Protection Suitable RespiratorTo be used to avoid inhalation of dust or aerosols, especially when handling the powder form.[2][4]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eyewash station are mandatory.[2]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the tightly sealed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage for the powder is at -20°C.[2] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

2. Preparation and Use:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[2][3]

  • When weighing or transferring the solid, use non-sparking tools.[3]

  • For creating solutions, refer to the solubility information on the product datasheet to select the appropriate solvent.[6]

  • Do not eat, drink, or smoke in the handling area.[2]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with large amounts of pure water for at least 15 minutes, keeping eyelids open. Consult a doctor.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[3]

  • Spill: Evacuate personnel to a safe area. Remove all sources of ignition. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2][3] Avoid allowing the chemical to enter drains.[3]

Disposal Plan

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.[4]

  • Contaminated Materials (PPE, labware): Collect all used gloves, wipes, and other contaminated disposable materials in a designated, sealed waste container.

  • Unused Product/Solutions: Dispose of contents and the container at an approved waste disposal plant.[2] Discharge into the environment must be strictly avoided.[3] One method for disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Procedures A Receive & Inspect Package B Store at -20°C (Powder) A->B C Don PPE: Goggles, Gloves, Lab Coat, Respirator B->C D Weigh/Transfer (Avoid Dust) C->D Proceed to Handling E Prepare Solution D->E F Perform Experiment E->F G Segregate Waste: Solid & Liquid F->G I Decontaminate Work Area F->I Post-Experiment H Dispose via Approved Waste Plant G->H H->I J Spill or Exposure Occurs K Follow First Aid (Eyes, Skin, Inhalation) J->K L Consult SDS & Seek Medical Attention K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.